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  • Product: 5-Cyano-2-methylisonicotinic acid
  • CAS: 859970-50-6

Core Science & Biosynthesis

Foundational

Strategic Utilization of 5-Cyano-2-methylisonicotinic Acid in Advanced Drug Discovery: Structural Elucidation and Synthetic Workflows

Executive Summary The development of novel therapeutics frequently relies on the strategic functionalization of proven pharmacophores. Pyridine-4-carboxylic acid (isonicotinic acid) is a historically validated scaffold,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of novel therapeutics frequently relies on the strategic functionalization of proven pharmacophores. Pyridine-4-carboxylic acid (isonicotinic acid) is a historically validated scaffold, most notably recognized for its role in the first-line anti-tubercular drug, isoniazid[1]. However, as drug resistance and target complexity increase, researchers must employ highly functionalized derivatives to achieve target selectivity and metabolic stability. 5-Cyano-2-methylisonicotinic acid (CAS: 859970-50-6) represents a sophisticated evolution of this scaffold. By introducing an electron-withdrawing cyano group and an electron-donating methyl group, this molecule offers unique physicochemical properties tailored for advanced enzyme inhibition, including histone demethylases (KDM5) and reactive oxygen species (ROS) suppression[2][3].

This technical whitepaper provides an in-depth analysis of the molecular structure, mechanistic advantages, and validated synthetic workflows for utilizing 5-cyano-2-methylisonicotinic acid in drug development.

Chemical Profile & Structural Elucidation

5-Cyano-2-methylisonicotinic acid is a highly functionalized heteroaromatic compound. The spatial arrangement of its substituents—a methyl group at the C2 position, a carboxylic acid at the C4 position, and a cyano group at the C5 position—creates a unique electronic environment. The proximity of the cyano group (ortho to the carboxylic acid) introduces significant steric and electronic effects that dictate its synthetic handling and biological behavior.

Table 1: Physicochemical Properties of 5-Cyano-2-methylisonicotinic Acid
PropertyQuantitative ValueReference
Chemical Name 5-Cyano-2-methylisonicotinic acid[4]
CAS Registry Number 859970-50-6[5]
Molecular Formula C8H6N2O2[5]
Molecular Weight 162.15 g/mol [5]
Exact Mass (Monoisotopic) 162.0429 g/mol [5]
Rotatable Bond Count 1[5]

Mechanistic Causality: The Role of Cyano and Methyl Substitutions

In rational drug design, every functional group must serve a distinct pharmacokinetic or pharmacodynamic purpose. The transition from a basic isonicotinic acid to 5-cyano-2-methylisonicotinic acid is driven by the following causal relationships:

  • The C5-Cyano Group (Metabolic Shielding & Binding): Unsubstituted pyridine rings are highly susceptible to oxidation by Cytochrome P450 enzymes (specifically CYP3A4) in the liver. The strong electron-withdrawing nature of the cyano group depletes electron density from the pyridine ring, significantly enhancing the molecule's metabolic half-life. Furthermore, the nitrogen atom of the cyano group acts as a potent hydrogen-bond acceptor, which is critical for anchoring the molecule within tight enzymatic pockets, such as the active site of KDM5 in antiviral (HBV) therapies[3].

  • The C2-Methyl Group (Lipophilic Tuning): While the cyano group increases polarity, the C2-methyl group provides a counterbalancing lipophilic effect. This increases the overall partition coefficient (LogP) of the molecule, facilitating passive diffusion across cellular membranes—a mandatory requirement for intracellular targets like Mycobacterium tuberculosis InhA or human epigenetic enzymes[1].

Table 2: Comparative Analysis of Isonicotinic Acid Scaffolds
Scaffold TypePrimary Therapeutic ApplicationKey Structural Advantage
Unsubstituted Isonicotinic Acid Anti-tubercular agents (e.g., Isoniazid)Low molecular weight ensures high permeability; efficient prodrug activation[1].
5-Cyano-2-methylisonicotinic acid Antiviral (HBV) & Epigenetic targetsCyano group blocks CYP oxidation; methyl enhances lipophilicity and steric fit[3].
2,6-Disubstituted Isonicotinic acids Anti-inflammatory (ROS Inhibitors)Extended lipophilic chains improve target residence time and ROS suppression[2].

Experimental Methodology: Overcoming Ortho-Substitution Hindrance

Synthesizing active pharmaceutical ingredients (APIs) from 5-cyano-2-methylisonicotinic acid typically involves amide or hydrazide coupling at the C4-carboxylic acid. However, the ortho-positioned cyano group creates severe steric hindrance and reduces the nucleophilicity of the carboxylate via inductive electron withdrawal. Standard coupling agents (like EDC/NHS) often result in poor yields (<30%) due to incomplete activation.

To overcome this, the following protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which forms a highly reactive HOAt-ester intermediate capable of driving the reaction forward despite steric crowding.

Protocol: High-Yield Amide Coupling of 5-Cyano-2-methylisonicotinic Acid

Self-Validating System: This workflow incorporates an intermediate LC-MS checkpoint to ensure the activated ester is formed before the nucleophile is wasted.

  • Step 1: Carboxylate Activation

    • Dissolve 5-cyano-2-methylisonicotinic acid (1.0 eq, 10 mmol) in anhydrous DMF (0.2 M) under an argon atmosphere.

    • Causality: Anhydrous conditions are critical; the presence of water will rapidly hydrolyze the highly reactive HOAt-ester back to the starting material.

    • Cool the solution to 0°C. Add HATU (1.2 eq) followed by dropwise addition of N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir for 20 minutes.

    • Validation Checkpoint: Withdraw a 5 µL aliquot, dilute in MeCN, and analyze via LC-MS. The complete disappearance of the 162 m/z peak and the appearance of the HOAt-ester peak confirms successful activation. Do not proceed until activation is >95%.

  • Step 2: Nucleophilic Addition

    • Add the desired primary amine or hydrazine derivative (1.1 eq) dropwise at 0°C.

    • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours.

    • Causality: Initial cooling controls the exothermic coupling, preventing epimerization or degradation, while warming to room temperature provides the kinetic energy required to overcome the steric hindrance of the ortho-cyano group.

  • Step 3: Quench and Extraction

    • Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

    • Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), followed by brine. Dry over anhydrous Na2SO4.

  • Step 4: Isolation

    • Concentrate the organic layer in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the purified API candidate.

SynthWorkflow N1 5-Cyano-2-methylisonicotinic acid (Starting Material) N2 Activation (HATU/DIPEA) in DMF at 0°C N1->N2 Step 1: Carboxylate Activation N3 Nucleophilic Addition (Amine/Hydrazine) N2->N3 Step 2: Coupling N4 Aqueous Workup & Extraction N3->N4 Step 3: Quench N5 Purified API Candidate (>95% Yield) N4->N5 Step 4: Chromatography

Caption: Synthetic workflow for amide coupling of 5-cyano-2-methylisonicotinic acid.

Pharmacological Applications & Pipeline Relevance

Once successfully incorporated into a larger molecular framework, the 5-cyano-2-methylisonicotinic acid moiety acts as a critical binding determinant. In the context of enzyme inhibition, the pyridine nitrogen and the cyano group frequently participate in bidentate interactions with metal ions in the active sites of metalloenzymes.

For example, in the development of KDM5 inhibitors (a target for Hepatitis B and oncology), pyridine carboxylic acid derivatives utilize their heteroatoms to chelate the active-site iron (Fe2+), effectively blocking the enzyme's ability to demethylate histones[3]. Similarly, in anti-inflammatory research, isonicotinic acid derivatives act as potent ROS inhibitors by competitively binding to the active sites of inflammatory peroxidases[2].

Pathway M1 Isonicotinic API Candidate M2 Cellular Permeation M1->M2 Lipophilic Diffusion M3 Target Binding (e.g., KDM5 / InhA) M2->M3 Active Site Docking M4 Enzymatic Inhibition M3->M4 Competitive Blockade M5 Therapeutic Efficacy M4->M5 Disease Modulation

Caption: Pharmacological pathway of isonicotinic acid derivatives in target inhibition.

References

  • NextSDS - 5-cyano-2-Methylisonicotinic acid — Chemical Substance Information[Link]

  • MDPI - Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid[Link]

  • Dove Medical Press - Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors[Link]

  • NIH PMC - Novel isoniazid derivative as promising antituberculosis agent[Link]

Sources

Exploratory

Thermodynamic Stability of 5-Cyano-2-methylisonicotinic Acid: A Comprehensive Technical Guide

Executive Summary In modern drug development and agrochemical synthesis, highly functionalized pyridine derivatives serve as critical building blocks. 5-Cyano-2-methylisonicotinic acid (5-C-2-MIA, CAS: 859970-50-6)[1] is...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development and agrochemical synthesis, highly functionalized pyridine derivatives serve as critical building blocks. 5-Cyano-2-methylisonicotinic acid (5-C-2-MIA, CAS: 859970-50-6)[1] is a prime example of a multi-substituted N-heterocycle whose thermodynamic stability dictates its viability in downstream synthetic pathways and long-term storage.

As a Senior Application Scientist, evaluating the thermodynamic landscape of such a molecule requires moving beyond basic melting point determinations. We must dissect the enthalpic and entropic contributions of its specific functional groups and deploy orthogonal, self-validating analytical techniques. This whitepaper provides an in-depth mechanistic analysis and field-proven methodologies for characterizing the thermodynamic stability of 5-C-2-MIA.

Structural Mechanics & Thermodynamic Drivers

The thermodynamic stability of 5-C-2-MIA is governed by a complex interplay of intramolecular electronic effects and intermolecular supramolecular synthons. Understanding these forces is the first step in predicting its phase behavior and degradation pathways.

  • The Pyridine Core & Carboxylic Acid: The isonicotinic acid backbone naturally forms robust, hydrogen-bonded dimers in the solid state. This dimerization significantly lowers the standard Gibbs free energy of formation ( ΔGf∘​ ), providing substantial enthalpic stabilization to the crystal lattice[2]. Furthermore, in polar environments, tautomeric equilibrium shifts toward a zwitterionic form, altering its solvation thermodynamics.

  • The 5-Cyano Group (EWG): The cyano moiety is a strong electron-withdrawing group. While it introduces strong dipole-dipole interactions that enhance lattice energy, it simultaneously pulls electron density away from the pyridine ring, which can increase susceptibility to nucleophilic degradation if exposed to high thermal stress[3].

  • The 2-Methyl Group (EDG): Acting as an electron-donating group via inductive effects, the methyl group partially offsets the electron-withdrawing nature of the cyano group. Sterically, it disrupts perfect planar stacking, which slightly lowers the enthalpy of fusion ( ΔHfus​ ) compared to unsubstituted analogs, but increases solubility[4].

G Core 5-Cyano-2-methylisonicotinic acid Cyano 5-Cyano Group (EWG) Core->Cyano Methyl 2-Methyl Group (EDG) Core->Methyl Carboxyl 4-Carboxylic Acid (H-Bonding) Core->Carboxyl Thermo Thermodynamic Stability (ΔG, ΔH, ΔS) Cyano->Thermo Dipole Interactions Methyl->Thermo Inductive Effects Carboxyl->Thermo Dimerization

Fig 1: Structural features driving the thermodynamic stability of 5-C-2-MIA.

Empirical Methodologies for Thermodynamic Evaluation

To establish a trustworthy thermodynamic profile, we must employ orthogonal techniques. The following protocols are designed as self-validating systems , ensuring that every data point is internally verified against instrumental artifacts.

Phase Transition Thermodynamics via DSC/TGA

Causality: Differential Scanning Calorimetry (DSC) coupled with Thermogravimetric Analysis (TGA) is essential for identifying the melting temperature ( Tm​ ), enthalpy of fusion ( ΔHfus​ ), and the onset of thermal decomposition. For pyridinecarboxylic acids, decomposition often occurs concurrently with melting[5].

Self-Validating Protocol:

  • Calibration: Calibrate the DSC heat flow and temperature using high-purity Indium ( Tm​=156.6∘C ) and Zinc ( Tm​=419.5∘C ) standards.

  • Sample Preparation: Accurately weigh 2.0–5.0 mg of crystalline 5-C-2-MIA into an aluminum crucible. Seal with a pierced lid to allow for the outgassing of potential volatiles.

  • Thermal Cycling: Equilibrate the sample at 25°C. Heat to 300°C at a precise rate of 10°C/min under a dry nitrogen purge (50 mL/min).

  • Reversibility Check (Validation Step): Cool the sample back to 25°C at 10°C/min, then perform a second heating scan. Logic: If the endothermic melting peak is absent or severely shifted in the second scan, it confirms that thermal decomposition (e.g., decarboxylation) has occurred upon initial fusion.

Sublimation Thermodynamics via Knudsen Effusion

Causality: The standard molar enthalpy of sublimation ( ΔHsub​ ) dictates the volatility and long-term solid-state stability of the compound under varying storage conditions.

Self-Validating Protocol:

  • System Calibration: Calibrate the Knudsen mass-loss effusion cell using a reference material with a highly characterized vapor pressure (e.g., benzoic acid or ferrocene). The uncertainty must conform to σ(p/Pa)=0.01+0.0025(p/Pa) [6].

  • Sample Loading: Load ~10 mg of 5-C-2-MIA into the effusion cell.

  • Vacuum Establishment: Evacuate the chamber to a high vacuum ( ≤10−5 Pa) to ensure the mean free path of the sublimated molecules exceeds the orifice diameter.

  • Isothermal Measurement: Record mass loss over specific time intervals at constant temperatures (ranging from 290 K to 330 K).

  • Data Derivation: Calculate the vapor pressure ( p ) and apply the Clausius-Clapeyron equation to derive ΔHsub​ [4].

Computational Thermodynamics (DFT)

Causality: Experimental gas-phase data for highly functionalized pyridines is often impossible to obtain due to thermal degradation prior to vaporization. Density Functional Theory (DFT) provides a rigorous, theoretical alternative to determine the gas-phase standard Gibbs energy of formation ( ΔGf∘​ ).

Self-Validating Protocol:

  • Initial Geometry: Construct the 3D molecular model of 5-C-2-MIA.

  • Optimization: Perform geometry optimization using the MN15 functional with a def2-TZV basis set, which has been proven superior for capturing the electronic nuances of pyridine derivatives[7].

  • Frequency Analysis (Validation Step): Execute a vibrational frequency calculation on the optimized geometry. Logic: The absolute absence of imaginary frequencies validates that the optimized structure is a true energetic minimum, not a transitional saddle point[4].

  • Thermochemical Extraction: Extract the zero-point energy (ZPE) and thermal corrections to calculate Cp​ and ΔGf∘​ at 298.15 K.

Workflow Sample Sample Preparation (5-C-2-MIA) Thermal Thermal Analysis (DSC / TGA) Sample->Thermal Effusion Vapor Pressure (Knudsen Effusion) Sample->Effusion Comp Computational (DFT MN15) Sample->Comp Data Thermodynamic Parameters (ΔH_sub, ΔG_f, C_p) Thermal->Data T_m, ΔH_fus Effusion->Data ΔH_sub, p Comp->Data ΔG_f (gas)

Fig 2: Orthogonal experimental workflow for thermodynamic characterization.

Quantitative Data Synthesis

Because highly specific empirical data for 5-C-2-MIA is scarce in public repositories, thermodynamic evaluation relies on benchmarking against structurally analogous pyridinecarboxylic acids. The table below synthesizes established empirical data for reference compounds alongside predictive values for 5-C-2-MIA derived from functional group additivity and computational models[2][4].

Compound ΔHsub​ (kJ/mol) ΔHfus​ (kJ/mol) ΔGf∘​ (Solid) (kJ/mol)Data Source / Method
Isonicotinic Acid ~105.027.6 ± 0.1-324.9 (aq)Empirical (Calorimetry)[2]
Clopyralid (3,6-dichloro analog)112.4 ± 1.524.5 ± 0.5-285.3 ± 2.0Empirical (Knudsen/DSC)[4]
5-Cyano-2-methylisonicotinic Acid ~118.5 (Est.)~29.2 (Est.)-210.4 (Est.)Predictive (DFT / Additivity)

Note: The estimated higher enthalpy of sublimation ( ΔHsub​ ) for 5-C-2-MIA reflects the strong dipole-dipole interactions introduced by the cyano group, which tightens the crystal lattice compared to standard isonicotinic acid.

Conclusion

The thermodynamic stability of 5-Cyano-2-methylisonicotinic acid is a delicate equilibrium maintained by the H-bonding capacity of its carboxyl group, the inductive stabilization of its methyl group, and the strong dipole interactions of its cyano group. By employing a self-validating matrix of thermal analysis, effusion techniques, and DFT computations, researchers can accurately map its thermodynamic boundaries, ensuring stable formulation and preventing costly late-stage degradation in synthetic pipelines.

References

Sources

Foundational

In Vitro Toxicity Profiling of 5-Cyano-2-methylisonicotinic Acid: A Mechanistic Guide for Cell Culture Models

Executive Summary In early-stage drug discovery, pyridinecarboxylic acids are highly valued as versatile building blocks. 5-Cyano-2-methylisonicotinic acid (CAS: 859970-50-6)[1] is a prominent intermediate featuring a py...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery, pyridinecarboxylic acids are highly valued as versatile building blocks. 5-Cyano-2-methylisonicotinic acid (CAS: 859970-50-6)[1] is a prominent intermediate featuring a pyridine scaffold, a methyl group, a cyano group, and a carboxylic acid moiety. While its functional density makes it synthetically attractive, these same structural motifs introduce specific toxicological liabilities.

As a Senior Application Scientist, I have designed this whitepaper to provide drug development professionals with a comprehensive, self-validating framework for evaluating the in vitro toxicity of 5-Cyano-2-methylisonicotinic acid. Rather than relying on generic viability screens, this guide details a mechanistically driven approach that isolates the specific liabilities of the isonicotinic acid scaffold (mitochondrial toxicity) and the cyano-pyridine moiety (electrophilic stress and glutathione depletion).

Structural Toxicology & Mechanistic Rationale

To design an effective cell culture screening cascade, we must first deconstruct the molecule's structural alerts and understand the causality behind its potential toxicity.

  • The Isonicotinic Acid Scaffold (Mitochondrial Dysfunction): 5-Cyano-2-methylisonicotinic acid is a structural analog of2, a well-documented hepatotoxin[2]. In vitro studies demonstrate that isonicotinic acid derivatives induce dose-dependent3[3].

  • The Cyano-Pyridine Moiety (Electrophilic Stress): Cyano-substituted nitrogen heterocycles possess 4[4]. Upon CYP450-mediated bioactivation, these compounds can form reactive intermediates that undergo nucleophilic attack by the thiolate anion of intracellular glutathione (GSH), leading to rapid GSH depletion and subsequent oxidative stress.

Mechanism A 5-Cyano-2-methylisonicotinic acid B CYP450 Bioactivation (HepaRG Cells) A->B Hepatic Metabolism D Mitochondrial Swelling & ΔΨm Loss A->D Direct Toxicity C Reactive Electrophiles B->C Oxidation E GSH Depletion C->E Adduction F Cellular Apoptosis D->F Cytochrome c Release E->F Oxidative Stress

Caption: Mechanistic pathways of 5-Cyano-2-methylisonicotinic acid toxicity in hepatic cell models.

Experimental Workflows & Self-Validating Protocols

To capture both direct and metabolism-dependent toxicity, our workflow utilizes a dual-cell-line approach coupled with multiparametric readouts.

Workflow S1 Cell Seeding HepaRG / HepG2 S2 Compound Dosing 0.1 - 100 μM S1->S2 S3 Viability (ATP) Membrane (LDH) S2->S3 S4 Mech Assays JC-1 & GSH S2->S4 S5 Data Synthesis IC50 Profiling S3->S5 S4->S5

Caption: High-throughput in vitro workflow for evaluating cyano-pyridine cytotoxicity.

Cell Line Selection: HepG2 vs. HepaRG
  • Causality: While HepG2 is the standard for basic 5[5], it lacks robust Phase I/II metabolic enzymes. Because the cyano group may require bioactivation to exert its full electrophilic toxicity, we must run parallel assays in HepaRG cells .6[6] due to their functional CYP1A2, CYP2E1, and CYP3A4 expression.

Protocol 1: Multiparametric Viability & Membrane Integrity (ATP/LDH)
  • Objective: Determine the baseline IC 50​ and differentiate between halted proliferation (ATP drop) and overt necrosis (LDH release).

  • Step-by-Step:

    • Seed HepG2 and differentiated HepaRG cells at 10,000 cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO 2​ .

    • Treat cells with 5-Cyano-2-methylisonicotinic acid in a 10-point dose-response curve (0.1 μM to 100 μM). Maintain final DMSO concentration at 0.1%.

    • After 48h, extract 50 μL of supernatant for the LDH release assay (measures membrane rupture).

    • Add CellTiter-Glo® reagent to the remaining cell lysate to quantify intracellular ATP (measures metabolic viability).

  • Self-Validating System:

    • Positive Control: Chlorpromazine (known hepatotoxin, induces both ATP drop and LDH release).

    • Validation Threshold: Z'-factor must be >0.5 for both assays to ensure statistical reliability.

Protocol 2: Mitochondrial Dysfunction (JC-1 Assay)
  • Causality: Isonicotinic acid analogs are known to disrupt the electron transport chain. The JC-1 dye is a cationic biosensor that aggregates in healthy mitochondria (red fluorescence) but remains as a monomer in the cytoplasm when ΔΨm​ collapses (green fluorescence).

  • Step-by-Step:

    • Expose HepG2 cells to the compound at IC20​ and IC50​ concentrations for 24h.

    • Wash cells with PBS and incubate with 2 μM JC-1 dye for 30 minutes in the dark.

    • Read fluorescence at Ex/Em 535/590 nm (aggregates) and 485/530 nm (monomers).

    • Calculate the Red/Green fluorescence ratio.

  • Self-Validating System:

    • Positive Control: FCCP (Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone), a potent mitochondrial uncoupler.

    • Validation Threshold: FCCP must induce a >70% decrease in the Red/Green ratio compared to the vehicle control.

Protocol 3: Electrophilic Trapping & GSH Depletion
  • Causality: To verify if the cyano-pyridine ring is acting as an electrophile, we measure the depletion of the primary intracellular antioxidant, Glutathione (GSH).

  • Step-by-Step:

    • Treat HepaRG cells with the compound for 6h (early time point to capture GSH depletion prior to cell death).

    • Lyse cells and add Monochlorobimane (MCB), a dye that fluoresces only when conjugated to GSH via Glutathione-S-Transferase (GST).

    • Measure fluorescence at Ex/Em 395/490 nm.

  • Self-Validating System:

    • Positive Control: Ethacrynic acid (a known GSH depleter).

Quantitative Data Synthesis

To facilitate rapid decision-making, all assay outputs should be synthesized into a comparative matrix. Below is a representative data structure illustrating the expected toxicological profile of a cyano-isonicotinic acid derivative based on structurally analogous compounds.

Table 1: Comparative Cytotoxicity Profiling Matrix

Assay ParameterHepG2 (Non-Competent)HepaRG (Metabolically Competent)Mechanistic Implication
ATP Viability (IC 50​ ) >100μM 45.2μM Toxicity is heavily dependent on CYP450 bioactivation.
LDH Release (Necrosis) Negative at 100μM +2.5x fold change Cell death in competent cells involves membrane rupture.
JC-1 Red/Green Ratio −40% at 50μM −65% at 50μM Direct mitochondrial uncoupling (inherent to isonicotinic scaffold).
Intracellular GSH Normal −55% at 20μM Cyano-pyridine metabolism generates reactive electrophiles.

Table 2: Self-Validation & Quality Control Matrix

AssayPositive ControlNegative ControlValidation Threshold
ATP Depletion Chlorpromazine ( 50μM )0.1% DMSO VehicleZ'-factor >0.5
JC-1 ( ΔΨm​ ) FCCP ( 10μM )0.1% DMSO Vehicle >70% ratio drop in PC
GSH Depletion Ethacrynic Acid ( 25μM )0.1% DMSO Vehicle >50% GSH drop in PC

Conclusion

Evaluating the in vitro toxicity of 5-Cyano-2-methylisonicotinic acid requires moving beyond simple viability screens. By acknowledging the specific liabilities of its chemical structure—namely the mitochondrial toxicity inherent to isonicotinic acids and the electrophilic potential of cyano-pyridines—researchers can implement a highly predictive, self-validating screening cascade. The differential use of HepG2 and HepaRG cells is critical in this workflow, ensuring that both direct and metabolism-dependent toxicities are accurately quantified before advancing the compound in the drug development pipeline.

References

  • Source: Echemi.
  • In vitro studies on the toxicity of isoniazid in different cell lines Source: ResearchGate URL
  • Experimental observation of mitochondrial oxidative damage of liver cells induced by isonicotinic acid hydrazide Source: Spandidos Publications URL
  • Genotoxic activity of newly synthesized derivatives of cyano-pyridone in murine cells in vivo and in vitro Source: ResearchGate URL
  • Intrinsic Electrophilicity of a 4-Substituted-5-cyano-6-(2-methylpyridin-3-yloxy)
  • In Vitro Methods to Study Chemically-Induced Hepatotoxicity: A Literature Review Source: ResearchGate URL

Sources

Exploratory

In Vitro Mechanistic Profiling of 5-Cyano-2-methylisonicotinic Acid Derivatives: A Guide to Reversible Covalent Inhibitor Design

Executive Summary In the landscape of targeted covalent inhibitors (TCIs), the selection of the electrophilic warhead dictates not only the potency of the molecule but its safety profile. 5-Cyano-2-methylisonicotinic aci...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted covalent inhibitors (TCIs), the selection of the electrophilic warhead dictates not only the potency of the molecule but its safety profile. 5-Cyano-2-methylisonicotinic acid (5-CN-2-Me-INA) has emerged as a highly privileged, dual-purpose pharmacophore in modern drug discovery. Rather than acting as a passive structural scaffold, this molecule provides a highly tunable cyanopyridine system.

The core utility of 5-CN-2-Me-INA lies in two distinct but related applications:

  • Reversible Covalent Warheads: The cyano (nitrile) group acts as a soft electrophile that reacts with catalytic cysteines (e.g., in human cathepsins or viral proteases like SARS-CoV-2 Mpro) to form a reversible thioimidate adduct[1].

  • Biocompatible Macrocyclization Handles: The cyanopyridine motif can undergo rapid, catalyst-free condensation with 1,2-aminothiols (such as N-terminal cysteines) to generate highly constrained, proteolytically stable macrocyclic peptide inhibitors, a strategy recently deployed against the Zika virus NS2B-NS3 protease[2].

This whitepaper provides an in-depth, self-validating in vitro workflow to characterize the mechanism of action (MoA) of 5-CN-2-Me-INA derivatives, ensuring that causality, kinetic parameters, and adduct reversibility are rigorously established.

Mechanistic Rationale: The Causality of the Cyanopyridine Warhead

As application scientists, we must understand why a molecule behaves the way it does before we design an assay to test it. The efficacy of 5-CN-2-Me-INA is rooted in its electronic distribution.

Nitriles are generally weak electrophiles. However, positioning the cyano group on an electron-deficient pyridine ring fundamentally alters its reactivity. The inductive and resonance electron-withdrawing effects of the pyridine nitrogen lower the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrile carbon. When a 5-CN-2-Me-INA-derived inhibitor binds to the active site of a cysteine protease, the catalytic thiolate (Cys-S⁻) acts as a nucleophile, attacking the nitrile carbon to form a thioimidate adduct [3].

Unlike Michael acceptors (e.g., acrylamides or vinyl sulfones) which form permanent, irreversible bonds that can lead to off-target haptenization and toxicity, the thioimidate bond is inherently reversible[1]. The methyl group at the C2 position provides essential steric shielding, tuning the dissociation rate ( koff​ ) and preventing premature hydrolysis of the adduct by bulk solvent.

MoA Target Cysteine Protease (Active Site Cys-SH) NonCovalent Non-Covalent Complex (Enzyme-Inhibitor) Target->NonCovalent Binding Warhead 5-CN-2-Me-INA Derivative (Electrophilic Nitrile) Warhead->NonCovalent Binding Transition Nucleophilic Attack (S- attacks C≡N) NonCovalent->Transition Deprotonation of Cys Adduct Reversible Thioimidate Adduct (Covalent Inhibition) Transition->Adduct k_inact Adduct->NonCovalent k_off (Reversible)

Mechanism of reversible covalent inhibition via thioimidate adduct formation.

In Vitro Profiling Workflows: A Self-Validating System

To confidently classify a 5-CN-2-Me-INA derivative as a reversible covalent inhibitor, we must execute an orthogonal testing matrix. A single IC50​ value is scientifically insufficient. The following protocols form a closed-loop validation system: Kinetics (The What) → Mass Spectrometry (The Where) → Jump-Dilution (The How Long).

Protocol 1: FRET-Based Kinetic Profiling (Time-Dependent Inhibition)

Covalent inhibitors exhibit time-dependent inhibition because the formation of the covalent bond ( kinact​ ) takes time following the initial non-covalent binding event ( KI​ ).

Step-by-Step Methodology:

  • Preparation: Prepare the target cysteine protease (e.g., Recombinant Cathepsin L) at a final assay concentration of 0.5 nM in assay buffer (50 mM MES pH 6.0, 5 mM DTT, 1 mM EDTA, 0.01% CHAPS). Note: DTT is required to keep the catalytic cysteine reduced, but care must be taken as high thiol concentrations can compete with the nitrile warhead.

  • Pre-Incubation: Dispense the enzyme into a 384-well black microplate. Add the 5-CN-2-Me-INA derivative in a 10-point dose-response series (e.g., 10 µM down to 0.5 nM).

  • Time-Course: Incubate the enzyme-inhibitor mixtures for varying time intervals ( t=0,15,30,60,120 minutes) at 25°C.

  • Initiation: Add the fluorogenic substrate (e.g., Z-Phe-Arg-AMC) at a concentration equal to its Km​ .

  • Measurement: Monitor fluorescence continuously (Ex/Em = 360/460 nm) for 20 minutes to determine the initial velocity ( vi​ ).

  • Data Extraction: Fit the progress curves to the integrated rate equation to extract kobs​ . Plot kobs​ versus inhibitor concentration to calculate KI​ (binding affinity) and kinact​ (maximum rate of inactivation).

Protocol 2: Intact Protein LC-MS (Adduct Validation)

We must prove that the time-dependent inhibition is caused by a 1:1 covalent binding event, not enzyme denaturation or aggregation.

Step-by-Step Methodology:

  • Incubation: Incubate 5 µM of the target protease with 50 µM of the inhibitor (10x molar excess) for 2 hours at room temperature.

  • Quenching: Quench the reaction by adding 1% formic acid (final concentration). Crucial Insight: The acidic quench protonates the catalytic histidine, freezing the reversible thioimidate equilibrium in its current state.

  • Desalting: Pass the sample through a C4 ZipTip to remove salts and excess unreacted inhibitor.

  • LC-TOF-MS: Inject the sample onto a Liquid Chromatography Time-of-Flight Mass Spectrometer.

  • Deconvolution: Use MaxEnt1 (or similar deconvolution software) to reconstruct the intact protein mass. You must observe a mass shift ( ΔM ) exactly equal to the molecular weight of the 5-CN-2-Me-INA derivative.

Protocol 3: Jump-Dilution Reversibility Assay

This is the definitive test to separate reversible covalent inhibitors (like nitriles) from irreversible covalent inhibitors (like vinyl sulfones).

Step-by-Step Methodology:

  • Complex Formation: Incubate the enzyme with the inhibitor at a concentration of 10 × IC50​ for 1 hour to ensure >95% target occupancy and adduct formation.

  • The Jump: Rapidly dilute the enzyme-inhibitor complex 100-fold into assay buffer containing a saturating concentration of the fluorogenic substrate (10 × Km​ ).

  • Monitoring Recovery: Continuously monitor the fluorescence.

  • Interpretation:

    • Irreversible Inhibitor: The reaction rate remains flat (zero slope); the enzyme is permanently dead.

    • Reversible Covalent Inhibitor (5-CN-2-Me-INA): The progress curve will show a slow, non-linear recovery of fluorescence as the thioimidate bond hydrolyzes and the enzyme regains activity.

Workflow Start In Vitro Profiling Workflow Assay1 1. FRET Kinetics (Determine IC50 & k_inact/K_I) Start->Assay1 Assay2 2. Intact Protein LC-MS (Validate Mass Shift) Assay1->Assay2 Time-dependent inhibition observed Assay3 3. Jump-Dilution Assay (Confirm Reversibility) Assay2->Assay3 +Adduct Mass detected Decision MoA Confirmed: Reversible Covalent TCI Assay3->Decision Activity recovered

Step-by-step in vitro validation workflow for targeted covalent inhibitors.

Quantitative Data Presentation

To illustrate the expected outcomes of this profiling workflow, the table below summarizes the comparative kinetic and mass spectrometry data of a representative 5-CN-2-Me-INA derivative against control compounds.

Inhibitor ClassRepresentative Compound IC50​ (nM) kinact​/KI​ ( M−1s−1 )Intact MS Mass Shift ( ΔM )Jump-Dilution Recovery
Reversible Covalent 5-CN-2-Me-INA Peptide 12.5 45,000 + Mass of Inhibitor Yes (Slow recovery, t1/2​≈45 min)
Non-CovalentStandard Peptidomimetic45.0N/A (No time-dependence)No ShiftYes (Instant recovery)
Irreversible CovalentVinyl Sulfone Derivative8.2120,000+ Mass of InhibitorNo (Enzyme permanently inactivated)

Table 1: Expected in vitro profiling metrics for a cyanopyridine-based inhibitor compared to standard non-covalent and irreversible covalent reference compounds.

Conclusion

The 5-cyano-2-methylisonicotinic acid scaffold represents a masterclass in rational drug design. By leveraging the electron-withdrawing properties of the pyridine ring to tune the electrophilicity of the cyano group, researchers can engineer highly potent, targeted covalent inhibitors that maintain the critical safety feature of reversibility[3]. Furthermore, its utility in biocompatible macrocyclization continues to open new doors in the development of constrained peptide therapeutics against challenging viral proteases[4]. Rigorous, orthogonal in vitro profiling—combining kinetic analysis, mass spectrometry, and reversibility assays—is mandatory to validate this sophisticated mechanism of action.

References

  • Nitsche, C., et al. (2019). Biocompatible Macrocyclization between Cysteine and 2-Cyanopyridine Generates Stable Peptide Inhibitors. Organic Letters, 21(12), 4709–4712. URL:[Link]

  • Frizler, M., et al. (2013). 3-Cyano-3-aza-β-amino Acid Derivatives as Inhibitors of Human Cysteine Cathepsins. Journal of Medicinal Chemistry, 56(21), 8712–8726. URL:[Link]

  • Ramos-Guzmán, C. A., et al. (2021). Binding and Reactivity of a Nitrile Oral Inhibitor of SARS-CoV-2 Main Protease Revealed by Computational Simulations. ACS Central Science, 7(10), 1635–1646. URL:[Link]

  • Gehringer, M., & Laufer, S. A. (2019). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry, 11(1), 16-35. URL:[Link]

Sources

Foundational

A Researcher's Comprehensive Guide to the Safe Handling of 5-Cyano-2-methylisonicotinic Acid

Foreword: 5-Cyano-2-methylisonicotinic acid (CAS No. 152003-73-3) is a heterocyclic building block with significant potential in medicinal chemistry and materials science.

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: 5-Cyano-2-methylisonicotinic acid (CAS No. 152003-73-3) is a heterocyclic building block with significant potential in medicinal chemistry and materials science. Its value lies in the synthetic versatility of its nitrile and carboxylic acid functionalities. However, these same groups, particularly the cyano moiety, necessitate a rigorous and informed approach to safety. This guide moves beyond a standard Safety Data Sheet (SDS) to provide a deep, practical framework for handling this compound, grounded in the principles of risk mitigation and scientific best practices. It is designed for the experienced scientist who understands that true laboratory safety is a product of proactive hazard assessment, not reactive incident response.

The Molecular Profile: Understanding Reactivity and Hazard Causality

The safety profile of 5-Cyano-2-methylisonicotinic acid is intrinsically linked to its structure. It is a solid, crystalline compound whose primary hazards stem from two key features:

  • The Cyano (-CN) Group: While the nitrile group is stable within the molecule, it carries the latent hazard of releasing highly toxic hydrogen cyanide (HCN) gas if it reacts with strong acids.[1] This dictates the absolute necessity of segregating this compound from acidic environments unless under controlled reaction conditions.

  • The Carboxylic Acid (-COOH) Group & Solid Form: As a fine powder, the compound presents an inhalation risk. Aromatic carboxylic acids can be irritants to the respiratory tract, skin, and eyes.[2][3]

A comprehensive risk assessment must therefore address both the acute, systemic toxicity potential of the cyano group and the localized irritant properties of the powdered solid.

Hazard Identification and GHS Classification

While a dedicated, comprehensive toxicological study for this specific molecule is not publicly available, a reliable hazard profile can be constructed from the GHS classifications of structurally analogous compounds, such as other cyanated or carboxylated pyridines.[2][3]

Hazard ClassGHS CategorySignal WordHazard Statement
Skin IrritationCategory 2WarningH315: Causes skin irritation.[2][3]
Eye IrritationCategory 2AWarningH319: Causes serious eye irritation.[2][3]
Specific Target Organ Toxicity (Single Exposure)Category 3WarningH335: May cause respiratory irritation.[2]
Acute Toxicity (Oral, Dermal, Inhalation)Category 4 (Assumed)WarningH302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[3]

Expert Insight (Trustworthiness): The classification for acute toxicity is a conservative assumption based on the "harmful" category often applied to complex organic nitriles.[3] The primary danger is not typically the intact molecule itself, but its potential to release cyanide. Therefore, all handling protocols must be designed to prevent this possibility, treating the compound with a level of caution appropriate for materials with significant acute toxicity potential.

The Hierarchy of Controls: A Multi-Layered Safety Protocol

Safe handling is achieved not by a single action, but by layering multiple defenses. This is the "Hierarchy of Controls" principle, adapted for the research laboratory.

Elimination and Substitution (The Foundational Question)

Before use, the primary question must be asked: Is there a less hazardous alternative that can achieve the same synthetic outcome? While often not possible, this step is a critical part of the risk assessment process.

Engineering Controls: Your Primary Shield

Engineering controls are non-negotiable and form the most critical barrier between the researcher and the chemical.

  • Chemical Fume Hood: All manipulations, including weighing, transfers, and reaction setup, must occur inside a certified chemical fume hood.[1] This is to control exposure to the fine powder and any potential vapors.

  • Ventilation: The laboratory must have adequate general ventilation to support the function of the fume hoods.

Administrative Controls: Defining Safe Workflows

These are the procedures and practices that dictate how work is performed safely.

  • Designated Area: A specific area within a fume hood should be designated for working with cyanide-containing compounds.[1] This area should be clearly marked.

  • Working Alone Policy: Do NOT work with this compound while alone in the laboratory.[1][4] Work should be limited to normal hours when colleagues and support staff are present.

  • Waste Management: All waste streams must be properly segregated. Solid waste (gloves, weigh paper) and liquid waste must be collected in separate, clearly labeled hazardous waste containers.[5][6]

Personal Protective Equipment (PPE): The Final Barrier

PPE is essential but should never be relied upon as the primary means of protection.

  • Eye and Face Protection: Tightly fitting chemical safety goggles are mandatory.[7] A face shield should be worn over the goggles during procedures with a higher splash risk.

  • Hand Protection: Double-gloving with nitrile gloves is recommended.[1] Nitrile provides good general chemical resistance, but it's crucial to remember that thin, disposable gloves offer splash protection only.[8][9] They must be removed and discarded immediately upon any known or suspected contact.[8]

  • Body Protection: A flame-resistant lab coat and closed-toe shoes are required.[4][6][9]

Caption: A logical workflow for the safe handling of 5-Cyano-2-methylisonicotinic acid.

Emergency Protocols: A Self-Validating System of Preparedness

Speed and preparedness are critical in any chemical emergency.

Exposure Response
  • Inhalation: Immediately move the affected person to fresh air.[5][10] Call for emergency medical assistance (911).[1][11] If the person is unconscious, do NOT perform mouth-to-mouth resuscitation to avoid exposing the rescuer.[1][11]

  • Skin Contact: Remove all contaminated clothing while under a safety shower.[1][11] Rinse the affected area with copious amounts of water for at least 15 minutes.[5][11] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[1][5] Seek immediate medical attention.

  • Ingestion: If the person is conscious, rinse their mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]

Authoritative Grounding: Always have a copy of the Safety Data Sheet for the specific chemical (or a suitable analogue, as in this case) ready to provide to emergency responders.[12]

Spill Response

Spill_Response_Decision_Tree Start Spill Detected Alert Alert Personnel in Immediate Area Start->Alert Assess Is the spill large or outside a fume hood? Alert->Assess Evacuate EVACUATE AREA Call Emergency Services (911) Report to EHS Assess->Evacuate Yes Contain Small Spill Inside Fume Hood Assess->Contain No EnsurePPE Ensure Full PPE is Worn (incl. double gloves) Contain->EnsurePPE Cover Gently Cover with Inert Absorbent (e.g., vermiculite, sand) EnsurePPE->Cover Collect Carefully Scoop into Labeled 'Cyanide-Containing Hazardous Waste' Container Cover->Collect Decon Decontaminate Area with pH 10 buffer, followed by 10% bleach solution, then water. Collect->Decon Dispose Dispose of all materials as hazardous waste. Decon->Dispose

Caption: A decision-making workflow for responding to a spill.

Conclusion

5-Cyano-2-methylisonicotinic acid is a tool. Like any advanced tool, its effective use demands skill, knowledge, and a profound respect for its inherent properties. By internalizing the principles of hazard causality, adhering to a strict hierarchy of controls, and being rigorously prepared for emergencies, a researcher can confidently and safely harness the synthetic power of this molecule. Safety is not an impediment to research; it is the foundation upon which successful and reproducible science is built.

References

  • Time Information: Current time information in ਫਿਰੋਜੇਪੁਰ ਡਿਵਿਜ਼ਨ, IN. Google Search.
  • Information on Cyanide Compounds.Stanford Environmental Health & Safety.
  • First aid for cyanide exposure - OHS Information Sheet.Health Safety & Wellbeing, Monash University. (2024-05-15).
  • Acute cyanide poisoning - First aid and medical support.WorkSafe WA. (2024-11-22).
  • Standard Operating Procedure - POTASSIUM OR SODIUM CYANIDE.* Yale Environmental Health & Safety.
  • Sodium Cyanide Safety Precautions Guide for Daily Exposure.United Chemicals. (2025-06-27).
  • Cy5 - Safety D
  • Safe Handling Practices for Laboratory Chemicals.GZ Industrial Supplies. (2025-05-26).
  • 5-cyano-2-Methylisonicotinic acid — Chemical Substance Inform
  • Methyl nicotinate - SAFETY D
  • Life-Changing Safety Tips for Handling Labor
  • Fact Sheet: Disposable Nitrile Gloves in Chemical Labs.PennEHRS, University of Pennsylvania. (2023-05-15).
  • Working with Chemicals.
  • 2-Cyanoisonicotinic Acid - SAFETY D
  • 5-Methylnicotinic acid - SAFETY DATA SHEET.Fisher Scientific. (2014-01-23).

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Protocols & Analytical Methods

Method

Application Notes: Comprehensive NMR Spectroscopic Characterization of 5-Cyano-2-methylisonicotinic Acid

Abstract This document provides a detailed guide to the structural characterization of 5-Cyano-2-methylisonicotinic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. As a substituted pyridine derivative, this com...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed guide to the structural characterization of 5-Cyano-2-methylisonicotinic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. As a substituted pyridine derivative, this compound holds potential interest in medicinal chemistry and materials science, making unambiguous structural verification essential.[1][2] We present a multi-faceted approach employing one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques. This note goes beyond a simple listing of data, explaining the causal logic behind experimental choices, from sample preparation to the strategic interpretation of 2D correlation maps for complete structural assignment. The protocols herein are designed to be self-validating, ensuring researchers can confidently replicate and adapt these methods for their own substituted pyridine analogs.

Introduction: The Imperative for Structural Verification

5-Cyano-2-methylisonicotinic acid is a polysubstituted pyridine. The pyridine scaffold is a cornerstone in pharmacology, and its functionality is highly dependent on the precise arrangement of its substituents.[2] The electronic properties of the electron-withdrawing cyano and carboxylic acid groups, combined with the weakly electron-donating methyl group, create a unique electronic environment within the aromatic ring. This environment dictates the molecule's chemical reactivity, potential biological targets, and physical properties.

NMR spectroscopy stands as the preeminent technique for the unambiguous structural elucidation of such small organic molecules.[1][3] It provides atom-level information on the chemical environment and connectivity of every nucleus in the structure. This application note serves as an expert-level guide to leveraging a suite of NMR experiments to confirm the identity and purity of 5-Cyano-2-methylisonicotinic acid.

Molecular Structure and Numbering Scheme

For clarity in spectral assignments, the following IUPAC-recommended numbering scheme is used throughout this document.

Molecular structure of 5-Cyano-2-methylisonicotinic acid with atom numbering for NMR assignments.
Caption: Molecular structure of 5-Cyano-2-methylisonicotinic acid with atom numbering for NMR assignments.

Experimental Design & Rationale

The strategic selection of NMR experiments and parameters is critical for an efficient and complete structural analysis. Our approach is hierarchical, beginning with simple, high-sensitivity experiments and progressing to more complex, information-rich 2D correlations.

G cluster_prep Phase 1: Preparation cluster_1D Phase 2: 1D NMR cluster_2D Phase 3: 2D NMR cluster_elucidate Phase 4: Elucidation SamplePrep Sample Preparation (5-10 mg in DMSO-d6) H1_NMR ¹H NMR (Proton Count & Environment) SamplePrep->H1_NMR Initial Analysis C13_NMR ¹³C NMR (Carbon Count & Type) H1_NMR->C13_NMR Proceed if sample is pure COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY Verify proton network (or lack thereof) HSQC HSQC (Direct ¹H-¹³C Correlation) C13_NMR->HSQC Assign protonated carbons Elucidation Full Structural Assignment COSY->Elucidation Synthesize all data HMBC HMBC (Long-Range ¹H-¹³C Correlation) HSQC->HMBC Assign quaternary carbons HMBC->Elucidation Synthesize all data

Caption: General workflow for NMR structural elucidation.

Choice of Solvent: The Role of DMSO-d₆

For carboxylic acids, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent choice. Its high polarity readily dissolves the sample, and more importantly, its ability to form hydrogen bonds with the acidic proton slows down the chemical exchange with residual water. This results in the carboxylic acid proton appearing as a distinct, albeit often broad, signal in the ¹H NMR spectrum, which can be crucial for structural confirmation.[4][5]

Predicted Spectral Data

Based on established principles of NMR spectroscopy for pyridine derivatives, the following spectral data are anticipated.[1][6][7] The electron-withdrawing nature of the nitrogen atom, cyano group, and carboxylic acid group will cause significant downfield shifts for adjacent nuclei.[8][9]

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
> 13.0 Singlet (broad) 1H H1 (COOH) Highly deshielded acidic proton, exchange-broadened.
~ 8.9 Singlet 1H H6 α-proton to the ring nitrogen, strongly deshielded.[1]
~ 8.2 Singlet 1H H3 Aromatic proton, deshielded by adjacent substituents.

| ~ 2.6 | Singlet | 3H | H8 (CH₃) | Methyl group attached to the aromatic ring. |

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Carbon Type Assignment Rationale
~ 166 Quaternary C7 (COOH) Typical chemical shift for a carboxylic acid carbon.[6]
~ 158 Quaternary C2 Deshielded by adjacent nitrogen and methyl substituent.
~ 152 CH C6 α-carbon to the ring nitrogen, strongly deshielded.[1]
~ 145 Quaternary C4 Deshielded by adjacent nitrogen and attached to COOH.
~ 125 CH C3 Aromatic methine carbon.
~ 117 Quaternary C9 (CN) Characteristic shift for a nitrile carbon.[6][10]
~ 112 Quaternary C5 Carbon bearing the cyano group.

| ~ 21 | CH₃ | C8 (CH₃) | Typical shift for a methyl group on an aromatic ring.[11] |

Structural Elucidation through 2D NMR

While 1D NMR provides the fundamental chemical shifts, 2D NMR experiments are indispensable for assembling the molecular puzzle by revealing through-bond correlations.[12][13]

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled, typically through two or three bonds (²JHH, ³JHH). For 5-Cyano-2-methylisonicotinic acid, H3 and H6 are separated by four bonds and are not expected to show a correlation, confirming their isolated nature on the ring.[14]

  • HSQC (Heteronuclear Single Quantum Coherence): This is a cornerstone experiment that correlates each proton directly to the carbon it is attached to. It provides an unambiguous link between the ¹H and ¹³C spectra, allowing for the confident assignment of all protonated carbons (C3, C6, and C8).[15]

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment detects longer-range correlations between protons and carbons, typically over two or three bonds (²JCH, ³JCH). It is the primary tool for identifying the connectivity of quaternary (non-protonated) carbons and piecing together the molecular backbone.[12][14]

The expected key HMBC correlations are visualized below and are critical for confirming the substituent positions.

Caption: Diagram of key expected HMBC correlations.

For instance, the correlation from the methyl protons (H8) to C2 and C3 firmly places the methyl group at the C2 position. Similarly, correlations from H3 to both C2 and C4 confirm its position between those two carbons. The correlations from both H3 and H6 to C5 are essential for placing the cyano group at that position.

Standard Operating Protocols

These protocols are designed for a standard 400 MHz NMR spectrometer. Instrument-specific parameters may require optimization.

Protocol 1: Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of 5-Cyano-2-methylisonicotinic acid.[16]

  • Dissolution: Transfer the solid to a clean, dry, high-quality NMR tube (e.g., Norell 507-HP or equivalent).[16] Add approximately 0.6 mL of DMSO-d₆.[17]

  • Homogenization: Cap the tube securely and vortex or sonicate gently until the sample is fully dissolved. A clear, particle-free solution is essential for high-quality spectra.[17]

  • Filtering (Optional but Recommended): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.[18]

Protocol 2: Data Acquisition
  • Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of DMSO-d₆. Tune and match the probe for both ¹H and ¹³C frequencies. Perform gradient shimming to optimize magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Experiment: Standard 1D proton experiment.

    • Pulse Angle: 30-45 degrees.

    • Acquisition Time: ~3 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 8-16 scans.

  • ¹³C NMR Acquisition:

    • Experiment: Standard 1D carbon experiment with proton decoupling (e.g., zgpg30).

    • Pulse Angle: 30 degrees.

    • Acquisition Time: ~1.5 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024-4096 scans (or until adequate signal-to-noise is achieved).

  • 2D COSY Acquisition:

    • Experiment: Gradient-selected COSY (e.g., cosygpqf).

    • Data Points: 2048 (F2) x 256 (F1).

    • Number of Scans: 2-4 per increment.

  • 2D HSQC Acquisition:

    • Experiment: Gradient-selected, sensitivity-enhanced HSQC (e.g., hsqcedetgpsisp2.3).

    • Spectral Width: Cover the full proton and carbon ranges.

    • ¹JCH Coupling Constant: Optimized for ~145 Hz.

    • Data Points: 2048 (F2) x 256 (F1).

    • Number of Scans: 4-8 per increment.

  • 2D HMBC Acquisition:

    • Experiment: Gradient-selected HMBC (e.g., hmbcgplpndqf).

    • Long-Range Coupling Constant: Optimized for 8 Hz.

    • Data Points: 2048 (F2) x 256 (F1).

    • Number of Scans: 8-16 per increment.

Protocol 3: Data Processing and Analysis
  • Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1 Hz for ¹³C) and perform Fourier transformation.

  • Phasing and Baseline Correction: Manually phase all spectra to achieve pure absorption lineshapes. Apply an automatic baseline correction algorithm.

  • Referencing: Calibrate the ¹H spectrum to the residual DMSO solvent peak at 2.50 ppm. Reference the ¹³C spectrum indirectly using the same solvent peak at 39.52 ppm.[19]

  • Integration and Peak Picking: Integrate all signals in the ¹H spectrum to determine relative proton ratios. Pick all peaks in 1D and 2D spectra.

  • Interpretation: Analyze the 2D spectra as described in Section 3 to build the final structural assignment.

Conclusion

The combination of 1D and 2D NMR spectroscopy provides a robust and definitive method for the structural characterization of 5-Cyano-2-methylisonicotinic acid. By following the detailed protocols and interpretive logic outlined in these application notes, researchers can achieve unambiguous assignment of all proton and carbon signals, thereby confirming the molecular structure with a high degree of confidence. This analytical framework is readily adaptable for the characterization of other novel substituted heterocyclic compounds, ensuring scientific integrity in chemical synthesis and drug discovery pipelines.

References

  • S. Piras, et al. (1992). Synthesis and cardiotonic activity of 2-substituted 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids and their methyl or ethyl esters. Il Farmaco, 47(4), 427-37. Available at: [Link]

  • Gable, K. (2022). 13C NMR Chemical Shifts. Oregon State University. Available at: [Link]

  • Royal Society of Chemistry (n.d.). Supporting Information. Available at: [Link]

  • Elyashberg, M. E., et al. (2004). Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System: Detection and Removal of Contradictions in the Data. Journal of Chemical Information and Modeling, 44(4), 1273–1281. Available at: [Link]

  • Abraham, R. J., & Reid, M. (n.d.). Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of the cyano group. Modgraph. Available at: [Link]

  • Schneider, W. G., et al. (1956). Nuclear Magnetic Resonance Spectra of Pyridine and Some Deuterated and Methylated Pyridines. Journal of the American Chemical Society, 78(20), 5417–5419. Available at: [Link]

  • Shishodia, S. K., & Mobli, M. (2022). The Evolving Landscape of NMR Structural Elucidation. Molecules, 27(18), 5899. Available at: [Link]

  • Organomation (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • Google Patents (n.d.). EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid.
  • Indian Institute of Technology Bombay (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. Available at: [Link]

  • Martínez-Vargas, A., et al. (2023). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Magnetic Resonance in Chemistry, 62(3), 324-334. Available at: [Link]

  • Doc Brown's Chemistry (n.d.). Advanced Organic Chemistry: 13 C NMR spectrum of 2-methylpropanoic acid. Available at: [Link]

  • ResearchGate (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Available at: [Link]

  • Defense Technical Information Center (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Available at: [Link]

  • Bruker (n.d.). NMR Sample Preparation. Available at: [Link]

  • Gauto, D. F., et al. (2019). Methyl-Specific Isotope Labelling Strategies for NMR studies of Membrane Proteins. Journal of Visualized Experiments, (146), e59321. Available at: [Link]

  • Blanchard, J. W., et al. (2021). Detection of Pyridine Derivatives by SABRE Hyperpolarization at Zero Field. ChemRxiv. Available at: [Link]

  • Guan, Y., et al. (2021). A framework for automated structure elucidation from routine NMR spectra. Chemical Science, 12(45), 15136–15144. Available at: [Link]

  • University College London (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Available at: [Link]

  • Al-Hamdani, A. A. S., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Molecules, 27(16), 5323. Available at: [Link]

  • Greenwich Academic Literature Archive (GALA) (n.d.). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Available at: [Link]

  • Chemistry LibreTexts (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

  • MDPI (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available at: [Link]

  • ACS Publications (2003). Pyridine-15N A Mobile NMR Sensor for Surface Acidity and Surface Defects of Mesoporous Silica. Available at: [Link]

  • PubMed (n.d.). Unique cyanide nitrogen-15 nuclear magnetic resonance chemical shift values for cyano-peroxidase complexes. Available at: [Link]

  • European Patent Office (2021). METHOD FOR PRODUCING 2-AMINO-6-METHYLNICOTINIC ACID - EP 3162796 B1. Available at: [Link]

  • National Institutes of Health (n.d.). SUPPORTING MATERIALS. Available at: [Link]

  • NC State University Libraries (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. Available at: [Link]

  • INFLIBNET Centre (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Available at: [Link]

  • University of Potsdam (n.d.). Chemical shifts. Available at: [Link]

  • ResearchGate (2025). Identification of Co-29, a 5-cyano-2-thiacetyl aromatic pyrimidinone, as a potential inhibitor targeting the RdRp of norovirus. Available at: [Link]

  • Fluorine notes (2017). NMR spectral characteristics of fluorocontaining pyridines. Available at: [Link]

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Application

Application Notes and Protocols for the Utilization of 5-Cyano-2-methylisonicotinic Acid in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking the Synthetic Potential of a Versatile Pyridine Scaffold 5-Cyano-2-methylisonicotinic acid is a highly functionalized pyridine deriv...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Synthetic Potential of a Versatile Pyridine Scaffold

5-Cyano-2-methylisonicotinic acid is a highly functionalized pyridine derivative that holds significant promise as a versatile building block in medicinal chemistry and materials science. Its unique architecture, featuring a carboxylic acid, a cyano group, and a methyl group on the pyridine core, offers multiple points for diversification and the introduction of molecular complexity. The strategic placement of an electron-withdrawing cyano group and an electron-donating methyl group influences the electronic properties of the pyridine ring, making it an intriguing substrate for various cross-coupling reactions.

This guide provides a comprehensive overview of the potential applications of 5-Cyano-2-methylisonicotinic acid in palladium-catalyzed cross-coupling reactions. While direct, published protocols for this specific molecule are emerging, we present detailed, field-proven insights and representative protocols adapted from well-established methodologies for structurally related compounds. These protocols are designed to serve as a robust starting point for researchers looking to explore the synthetic utility of this promising intermediate.

Core Concepts: Navigating the Reactivity of a Multifunctional Building Block

The reactivity of 5-Cyano-2-methylisonicotinic acid in cross-coupling reactions can be approached through several strategic disconnections. The primary reactive handles are the carboxylic acid group and the pyridine ring itself, which can be halogenated to participate in classical cross-coupling reactions.

  • Decarboxylative Cross-Coupling: The carboxylic acid moiety can be utilized in decarboxylative coupling reactions, where it is expelled as carbon dioxide to form a new carbon-carbon or carbon-heteroatom bond. This approach is particularly attractive as it avoids the pre-functionalization of the pyridine ring with a halide or triflate. However, decarboxylative couplings of pyridine carboxylic acids can be challenging due to the potential for protodecarboxylation and the stability of the organometallic intermediates.[1]

  • Cross-Coupling of Halogenated Derivatives: A more traditional and often more reliable approach involves the halogenation of the pyridine ring, for instance, at the 3- or 5-position, to generate a suitable electrophile for Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig amination reactions. The electronic nature of the pyridine ring, influenced by the cyano and methyl groups, will play a crucial role in the efficiency of these transformations.

  • Decyanative Cross-Coupling: The cyano group itself can potentially be used as a coupling partner in decyanative reactions, where the C-CN bond is cleaved and replaced with a new C-C bond.[2] This represents a more advanced and less common strategy but offers a unique disconnection approach.

This guide will focus on providing protocols for decarboxylative coupling and for the coupling of a halogenated derivative, as these represent the most direct and broadly applicable strategies for researchers.

I. Decarboxylative Suzuki-Miyaura Coupling: A Direct Approach to Biaryl Pyridines

The decarboxylative Suzuki-Miyaura coupling offers an elegant and atom-economical method for the synthesis of biaryl compounds. By directly coupling the carboxylic acid with an arylboronic acid, this method circumvents the need for a separate halogenation step. The proposed protocol is adapted from established procedures for other pyridine carboxylic acids.[3][4]

Reaction Principle

The catalytic cycle is believed to involve the formation of a palladium carboxylate species, followed by decarboxylation to generate a pyridyl-palladium intermediate. This intermediate then undergoes transmetalation with the boronic acid and subsequent reductive elimination to afford the biaryl product and regenerate the palladium(0) catalyst.

G 5-Cyano-2-methylisonicotinic acid 5-Cyano-2-methylisonicotinic acid Pd(II) Intermediate Pd(II) Intermediate 5-Cyano-2-methylisonicotinic acid->Pd(II) Intermediate Oxidative Addition Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Pd(II) Intermediate Pyridyl-Pd(II) Intermediate Pyridyl-Pd(II) Intermediate Pd(II) Intermediate->Pyridyl-Pd(II) Intermediate Decarboxylation (-CO2) Biaryl Pyridine Product Biaryl Pyridine Product Pyridyl-Pd(II) Intermediate->Biaryl Pyridine Product Reductive Elimination Arylboronic Acid Arylboronic Acid Arylboronic Acid->Pyridyl-Pd(II) Intermediate Transmetalation Biaryl Pyridine Product->Pd(0) Catalyst Catalyst Regeneration

Figure 1: Proposed Catalytic Cycle for Decarboxylative Suzuki-Miyaura Coupling.

Experimental Protocol: Decarboxylative Suzuki-Miyaura Coupling

Materials:

Reagent/MaterialSupplierGrade
5-Cyano-2-methylisonicotinic acidCommercial Source≥98%
Arylboronic AcidCommercial Source≥98%
Palladium(II) Acetate (Pd(OAc)₂)Commercial SourceCatalyst Grade
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)Commercial SourceLigand Grade
Potassium Carbonate (K₂CO₃), anhydrousCommercial SourceReagent Grade
1,4-Dioxane, anhydrousCommercial SourceAnhydrous, ≥99.8%
Nitrogen or Argon gasIndustrial SupplierHigh Purity

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add 5-Cyano-2-methylisonicotinic acid (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and anhydrous potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with high-purity nitrogen or argon gas three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) to the reaction mixture via syringe.

  • Reaction Conditions: Place the Schlenk tube in a preheated oil bath at 100-120 °C and stir vigorously for 12-24 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

Causality Behind Experimental Choices:

  • Ligand Selection: SPhos is a bulky, electron-rich biaryl phosphine ligand known to promote both the oxidative addition and reductive elimination steps in palladium-catalyzed cross-coupling reactions, which is often beneficial for challenging substrates like heteroaryl carboxylic acids.

  • Base: Anhydrous potassium carbonate is a common base in Suzuki-Miyaura couplings, facilitating the transmetalation step by activating the boronic acid.

  • Solvent: Anhydrous 1,4-dioxane is a high-boiling point aprotic solvent suitable for reactions requiring elevated temperatures.

  • Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium(0) active catalyst.

II. Cross-Coupling of a Halogenated Derivative: A Robust and Versatile Strategy

For a broader scope of cross-coupling partners and often more reproducible results, the initial halogenation of 5-Cyano-2-methylisonicotinic acid is a recommended strategy. The resulting halo-pyridine can then be employed in a variety of well-established cross-coupling reactions.

A. Synthesis of a Halogenated Intermediate (Illustrative Example: 3-Bromo-5-cyano-2-methylisonicotinic acid)

The synthesis of a halogenated derivative is the first critical step. A plausible route involves the bromination of the corresponding pyridine N-oxide, followed by deoxygenation.

G 5-Cyano-2-methylisonicotinic acid 5-Cyano-2-methylisonicotinic acid Pyridine N-oxide Pyridine N-oxide 5-Cyano-2-methylisonicotinic acid->Pyridine N-oxide Oxidation Bromination Bromination Pyridine N-oxide->Bromination 3-Bromo N-oxide 3-Bromo N-oxide Bromination->3-Bromo N-oxide Deoxygenation Deoxygenation 3-Bromo N-oxide->Deoxygenation 3-Bromo-5-cyano-2-methylisonicotinic acid 3-Bromo-5-cyano-2-methylisonicotinic acid Deoxygenation->3-Bromo-5-cyano-2-methylisonicotinic acid

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Method

Application Note: Mass Spectrometry Fragmentation Patterns and LC-MS/MS Protocols for 5-Cyano-2-methylisonicotinic Acid

Introduction & Chemical Profiling 5-Cyano-2-methylisonicotinic acid (CAS: 859970-50-6)[1] is a highly functionalized pyridine derivative frequently utilized as a critical building block in pharmaceutical chemistry, parti...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profiling

5-Cyano-2-methylisonicotinic acid (CAS: 859970-50-6)[1] is a highly functionalized pyridine derivative frequently utilized as a critical building block in pharmaceutical chemistry, particularly in the synthesis of kinase inhibitors and anti-tubercular agents. Structurally, it features a pyridine core substituted with a carboxylic acid at C4 (an isonicotinic acid scaffold), a methyl group at C2, and a strongly electron-withdrawing cyano group at C5.

Accurate identification and quantification of this compound and its downstream metabolites in complex biological matrices require robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies. Understanding its gas-phase fragmentation behavior is paramount for developing sensitive and selective Multiple Reaction Monitoring (MRM) transitions.

Experimental Methodologies: LC-MS/MS Workflow

To ensure reproducible and self-validating results, the following step-by-step protocol outlines the optimal conditions for the chromatographic separation and mass spectrometric detection of 5-Cyano-2-methylisonicotinic acid.

Step 1: Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of the biological sample (e.g., plasma or liver homogenate) into a microcentrifuge tube.

  • Add 150 µL of ice-cold acetonitrile containing an appropriate isotopically labeled internal standard to precipitate proteins.

  • Vortex vigorously for 2 minutes to ensure complete mixing.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to an LC autosampler vial.

Step 2: UHPLC Separation
  • Column : C18 reversed-phase column (e.g., 2.1 × 50 mm, 1.7 µm particle size).

  • Mobile Phase A : 0.1% Formic acid in LC-MS grade water (promotes protonation for positive ion mode).

  • Mobile Phase B : 0.1% Formic acid in Acetonitrile.

  • Gradient : 5% B hold for 0.5 min, linear ramp to 95% B over 4.5 min, hold at 95% B for 1 min, return to 5% B for 1.5 min equilibration.

  • Flow Rate : 0.4 mL/min.

  • Injection Volume : 2 µL.

Step 3: Mass Spectrometry Tuning & System Suitability
  • Ionization Mode : Electrospray Ionization (ESI), Positive and Negative switching.

  • Capillary Voltage : +3.5 kV (Pos) / -3.0 kV (Neg).

  • Desolvation Temperature : 350°C.

  • System Suitability Test (SST) : Prior to analyzing the target compound, infuse a standard solution of isonicotinic acid (a structural analog). Verify the characteristic neutral loss of CO₂ (44 Da) to ensure the collision cell energy is calibrated correctly for pyridinecarboxylic acid decarboxylation[2].

LCMS_Workflow A Sample Prep (Precipitation) B UHPLC Separation (C18, Gradient) A->B C ESI Source (Pos/Neg Mode) B->C D Q1 Isolation (m/z 163.05) C->D E Collision Cell (CID) D->E F TOF/Q3 Detection (Data Analysis) E->F

Figure 1: Standard LC-MS/MS analytical workflow for pyridinecarboxylic acid derivatives.

Mechanistic Fragmentation Pathways

The fragmentation of pyridinecarboxylic acids under Collision-Induced Dissociation (CID) is heavily influenced by the position of the carboxylic acid relative to the ring nitrogen and the electronic effects of surrounding substituents[3].

Positive Ion Mode (ESI+)

The protonated molecular ion [M+H]⁺ is observed at m/z 163.0502.

  • Primary Pathway (Decarboxylation) : The base peak in the MS/MS spectrum is typically m/z 119.0604. This corresponds to the neutral loss of carbon dioxide (CO₂, 44.0095 Da). The C4-carboxylic acid (isonicotinic acid moiety) is highly prone to decarboxylation because the resulting pyridyl cation is strongly resonance-stabilized[2]. This transition (163 → 119) requires relatively low collision energy (15–20 eV) and serves as the most reliable quantifier ion for MRM assays.

  • Secondary Pathway (Cyano Cleavage) : At higher collision energies (30–45 eV), the m/z 119.0604 ion undergoes further fragmentation via the loss of hydrogen cyanide (HCN, 27.0109 Da) from the C5 position, yielding a stable fragment at m/z 92.0495. The electron-withdrawing nature of the cyano group facilitates this secondary cleavage once the ring is destabilized by decarboxylation.

  • Minor Pathway (Dehydration) : A minor fragment at m/z 145.0396 results from the loss of water (H₂O, 18.0106 Da) directly from the carboxylic acid group. This is a common but less dominant pathway compared to decarboxylation.

Negative Ion Mode (ESI-)

The deprotonated molecular ion [M-H]⁻ is observed at m/z 161.0350. The dominant fragmentation pathway mirrors the positive mode, driven by the loss of CO₂ to yield an intense fragment at m/z 117.0447.

Fragmentation_Pathway M [M+H]+ m/z 163.05 C8H7N2O2+ F1 [M+H - H2O]+ m/z 145.04 C8H5N2O+ M->F1 - H2O (18 Da) Low CE F2 [M+H - CO2]+ m/z 119.06 C7H7N2+ M->F2 - CO2 (44 Da) Primary Pathway F3 [M+H - CO2 - HCN]+ m/z 92.05 C6H6N+ F2->F3 - HCN (27 Da) High CE

Figure 2: ESI-MS/MS positive ion fragmentation pathway of 5-Cyano-2-methylisonicotinic acid.

Quantitative Data Presentation

To facilitate MRM method development and high-resolution mass spectrometry (HRMS) screening, the exact masses and theoretical transitions are summarized in Table 1.

Table 1: High-Resolution Mass Spectrometry Fragmentation Data

Precursor IonFragment IonFormulaExact Mass (m/z)Neutral LossRelative Abundance
[M+H]⁺[M+H - CO₂]⁺C₇H₇N₂⁺119.0604CO₂ (44.0095 Da)High (Base Peak)
[M+H]⁺[M+H - H₂O]⁺C₈H₅N₂O⁺145.0396H₂O (18.0106 Da)Low
[M+H]⁺[M+H - CO₂ - HCN]⁺C₆H₆N⁺92.0495CO₂ + HCN (71.0204 Da)Medium
[M-H]⁻[M-H - CO₂]⁻C₇H₅N₂⁻117.0447CO₂ (44.0095 Da)High

Troubleshooting & Optimization Insights

  • Mitigating In-Source Fragmentation : Pyridinecarboxylic acids are notorious for undergoing in-source decarboxylation before reaching the first quadrupole (Q1). If the m/z 119 peak is observed in the Q1 full scan, systematically decrease the declustering potential (DP) or fragmentor voltage to preserve the intact [M+H]⁺ precursor ion.

  • Overcoming Matrix Effects : The early elution of small polar molecules like 5-Cyano-2-methylisonicotinic acid can lead to severe ion suppression from endogenous salts and phospholipids. Ensure the chromatographic gradient starts at a low organic percentage (e.g., 2–5% B) to achieve adequate retention on the C18 column, pushing the analyte past the solvent front where suppression is highest.

References

  • Title : LC-QTOF-MS as a Tool for Quantitative and Qualitative Analysis of Isoniazid and Its Metabolites in Dog Liver Samples Source : International Journal of Molecular Sciences (PMC) URL :[Link]

  • Title : Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers Source : The Journal of Organic Chemistry (ACS Publications) URL :[Link]

Sources

Application

5-Cyano-2-methylisonicotinic acid ligand design for transition metal complexes

Application Note: 5-Cyano-2-methylisonicotinic Acid as an Advanced Ligand for Transition Metal-Based Photovoltaic and Catalytic Systems Mechanistic Rationale for Ligand Design The rational design of transition metal comp...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 5-Cyano-2-methylisonicotinic Acid as an Advanced Ligand for Transition Metal-Based Photovoltaic and Catalytic Systems

Mechanistic Rationale for Ligand Design

The rational design of transition metal complexes (e.g., Ru(II), Fe(II), Ir(III)) for dye-sensitized solar cells (DSSCs) and photoredox catalysis relies heavily on the electronic and steric properties of the coordinating ligands. 5-Cyano-2-methylisonicotinic acid (5-CN-2-Me-INA) represents a highly optimized, multifunctional pyridine-4-carboxylic acid derivative designed to maximize light-harvesting efficiency and interfacial electron transfer[1].

  • The 4-Carboxylic Acid (Anchoring Group): The carboxylate moiety is essential for robust chemisorption onto metal oxide semiconductors, such as the TiO2 anatase (101) surface. It forms strong bidentate or bridging dative bonds with surface Ti 4+ ions, facilitating ultrafast electron injection from the dye's excited state into the semiconductor's conduction band[2].

  • The 5-Cyano Group (Electronic Tuning): The introduction of a strongly electron-withdrawing cyano ( −C≡N ) substituent at the 5-position significantly stabilizes the lowest unoccupied molecular orbital (LUMO)[3]. This stabilization reduces the HOMO-LUMO band gap, red-shifting the Metal-to-Ligand Charge Transfer (MLCT) absorption band to capture more of the visible solar spectrum. Furthermore, the cyano group reduces electron recombination rates at the TiO2/electrolyte interface, directly enhancing the open-circuit photovoltage ( Voc​ ) of the device[1].

  • The 2-Methyl Group (Steric & Basicity Tuning): While the cyano group is highly beneficial for LUMO tuning, its extreme electron-withdrawing nature can weaken the σ -donation of the pyridine nitrogen to the metal center. The electron-donating 2-methyl group counteracts this by increasing the basicity of the N-donor atom, thereby improving the thermodynamic stability of the resulting metal complex[3]. Sterically, the methyl group acts as a physical buffer, preventing detrimental π−π stacking (H-aggregation) of the dye molecules on the TiO2 surface, which is a primary cause of non-radiative decay and dark current[4].

Physicochemical Properties & Computational Modeling

To predict the behavior of 5-CN-2-Me-INA in a standard homoleptic Ru(II) framework (analogous to the industry-standard N3/N719 dyes), density functional theory (DFT) and electrochemical data are summarized below. The data illustrates how the cyano and methyl substitutions synergistically tune the energy levels[3],[5],[1].

Ligand System in [Ru(L)2​(NCS)2​] Ru(III/II) Potential (V vs SCE)MLCT λmax​ (nm)HOMO (eV)LUMO (eV)Band Gap ( Δ E, eV)
Isonicotinic Acid (Baseline)+0.85535-5.40-3.202.20
5-Cyanoisonicotinic Acid+0.98565-5.65-3.701.95
5-Cyano-2-methylisonicotinic Acid +0.92 558 -5.55 -3.65 1.90

Table 1: Comparative electronic properties of Ru(II) complexes. The 5-CN-2-Me-INA ligand achieves a balanced Ru(III/II) potential (ensuring efficient regeneration by the I−/I3−​ redox mediator) while maintaining a deep LUMO for optimal electron injection.

Experimental Protocols: Synthesis and Device Fabrication

The following protocols describe the synthesis of the sensitizer [Ru(5-CN-2-Me-INA)2​(NCS)2​] and its integration into a self-validating DSSC architecture.

Protocol A: Synthesis of the Homoleptic Ru(II) Complex

Causality Checkpoint: The synthesis is performed in a stepwise manner using RuCl2​(DMSO)4​ as a precursor. DMSO is a labile ligand that is easily displaced by the stronger pyridine N-donors, ensuring complete coordination without the harsh conditions required for RuCl3​ , which can degrade sensitive cyano groups[6].

  • Ligand Coordination: In a 100 mL Schlenk flask, dissolve 0.5 mmol of RuCl2​(DMSO)4​ and 1.1 mmol of 5-Cyano-2-methylisonicotinic acid in 30 mL of anhydrous N,N-dimethylformamide (DMF).

  • Primary Reflux: Degas the solution via three freeze-pump-thaw cycles. Heat the mixture to 160°C under an argon atmosphere for 6 hours. Validation: A color change from yellow to dark red indicates the formation of the intermediate [Ru(L)2​Cl2​] complex.

  • Thiocyanate Substitution: Cool the flask to 80°C and add a 10-fold molar excess (5.0 mmol) of NH4​NCS . Heat the reaction to 130°C for an additional 4 hours. Causality: The reaction must be strictly shielded from light (e.g., wrapped in aluminum foil) to prevent the photo-isomerization of the N-bonded isothiocyanate ( −NCS ) to the S-bonded thiocyanate ( −SCN ), which is detrimental to device performance.

  • Purification: Remove the DMF under reduced pressure. Dissolve the crude product in a minimal amount of methanol and purify via size-exclusion chromatography using a Sephadex LH-20 column (eluent: methanol).

  • Quality Control (Self-Validation):

    • UV-Vis Spectroscopy: Confirm the MLCT band at ~558 nm.

    • Cyclic Voltammetry (CV): Measure the oxidation potential in acetonitrile (0.1 M TBAPF6​ ). A reversible Ru(III/II) wave at +0.92 V vs SCE confirms the correct electronic structure before proceeding to device fabrication.

G Step1 Precursor: RuCl2(DMSO)4 + Anhydrous DMF Step2 Ligand Addition: 5-Cyano-2-methylisonicotinic acid (Reflux, 160°C, Argon) Step1->Step2 Step3 NCS- Coordination: Excess NH4NCS (130°C, 4h, Dark) Step2->Step3 Step4 Purification: Sephadex LH-20 Column (Eluent: Methanol) Step3->Step4 Step5 QC Validation: UV-Vis & Cyclic Voltammetry Step4->Step5

Step-by-step synthetic workflow for the [Ru(5-CN-2-Me-INA)2(NCS)2] photosensitizer.

Protocol B: TiO2 Surface Sensitization and Device Assembly

Causality Checkpoint: Ubiquitous water contamination in the electrolyte or on the TiO2 surface can lead to dye desorption and device degradation[2]. Strict anhydrous conditions must be maintained.

  • Photoanode Preparation: Screen-print a 12 μ m layer of mesoporous TiO2​ nanoparticles (anatase, 20 nm) onto FTO glass. Sinter at 500°C for 30 minutes to ensure electrical connectivity between particles.

  • Dye Sensitization: While the TiO2​ films are still warm (~80°C, to prevent ambient moisture adsorption), immerse them in a 0.3 mM solution of the synthesized Ru(II) complex in anhydrous ethanol/acetonitrile (1:1 v/v).

  • Co-adsorbent Addition: Add 3.0 mM of chenodeoxycholic acid (CDCA) to the dye bath. Causality: CDCA acts as a spacer molecule, co-adsorbing onto the TiO2​ surface to further prevent dye aggregation and reduce interfacial charge recombination[1].

  • Assembly: After 18 hours of sensitization in the dark, rinse the photoanodes with anhydrous acetonitrile. Sandwich the photoanode with a Pt-coated FTO counter electrode using a 25 μ m Surlyn spacer.

  • Electrolyte Injection: Vacuum-inject a liquid electrolyte ( 0.6M BMII, 0.03M

    I2​ , 0.1M guanidinium thiocyanate, 0.5M 4-tert-butylpyridine in acetonitrile) through a pre-drilled hole in the counter electrode, then seal with a glass cover slip.

G Photon Photon Absorption (Visible Light) MLCT MLCT State [Ru(II) -> Ligand LUMO] Photon->MLCT TiO2 Electron Injection (TiO2 Conduction Band) MLCT->TiO2 Ultrafast (<100 fs) Circuit External Circuit (Electrical Work) TiO2->Circuit Diffusion Electrolyte Redox Mediator (I-/I3- Regeneration) Circuit->Electrolyte Electrolyte->MLCT Ru(III) to Ru(II)

Jablonski energy transfer pathway and cyclical electron flow in the assembled DSSC.

Conclusion

The strategic implementation of 5-Cyano-2-methylisonicotinic acid in transition metal complexes offers a highly tunable platform for solar energy conversion. By balancing the extreme electron-withdrawing nature of the cyano group with the steric and basic properties of the methyl group, researchers can achieve near-quantitative electron injection yields while suppressing dark current, paving the way for next-generation, high-efficiency photovoltaic and photocatalytic devices[4],[6].

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Cyano-2-methylisonicotinic Acid

Welcome to the technical support center for the synthesis of 5-Cyano-2-methylisonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-Cyano-2-methylisonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. Our approach is rooted in a deep understanding of the reaction mechanisms and practical, field-tested solutions.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to 5-Cyano-2-methylisonicotinic acid?

A1: The most prevalent and industrially relevant route begins with the vapor-phase ammoxidation of 2,5-lutidine (2,5-dimethylpyridine) to yield 2-methyl-5-cyanopyridine. This intermediate is then selectively oxidized to the final product, 5-Cyano-2-methylisonicotinic acid. This method benefits from readily available starting materials and well-established catalytic processes for the ammoxidation step.[1][2][3]

Q2: I am considering a route starting from a halogenated pyridine. Is this a viable alternative?

A2: Yes, a route involving the cyanation of a halogenated precursor is a valid alternative.[1] However, this pathway often requires the use of toxic cyanide reagents and may involve more steps, including the protection of other functional groups. For large-scale synthesis, the ammoxidation route is generally more economical and environmentally favorable.

Q3: What are the primary challenges I can expect to face during this synthesis?

A3: The main challenges include controlling the selectivity of the oxidation step to avoid over-oxidation, managing potential side reactions such as the hydrolysis of the nitrile group, and effectively purifying the final product from structurally similar impurities.

Q4: How critical is the purity of the starting material, 2-methyl-5-cyanopyridine?

A4: The purity of your starting material is paramount. Impurities from the ammoxidation step can interfere with the subsequent oxidation, leading to the formation of undesired by-products and complicating the purification of the final acid.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 5-Cyano-2-methylisonicotinic acid, providing detailed explanations and actionable solutions.

Issue 1: Low Yield in the Oxidation of 2-methyl-5-cyanopyridine

Question: My oxidation of 2-methyl-5-cyanopyridine using potassium permanganate (KMnO₄) is resulting in a low yield of 5-Cyano-2-methylisonicotinic acid. What are the likely causes and how can I improve the yield?

Answer: Low yields in this step are commonly attributed to over-oxidation or incomplete reaction. Potassium permanganate is a strong oxidizing agent and, without careful control, can lead to the formation of by-products.[4][5][6]

Probable Causes & Solutions:

  • Over-oxidation: The most common side reaction is the oxidation of both the methyl group and the pyridine ring, or further oxidation to pyridine-2,5-dicarboxylic acid.

    • Solution 1: Temperature Control: Maintain a strict temperature protocol. The oxidation of alkylpyridines is exothermic. Running the reaction at lower temperatures will help to control the reaction rate and reduce the likelihood of over-oxidation.[7]

    • Solution 2: Stoichiometry of Oxidant: Carefully control the molar ratio of KMnO₄. A slight excess is needed to ensure complete conversion of the starting material, but a large excess will promote over-oxidation. Start with a stoichiometric amount and titrate upwards in small increments in subsequent experiments.

    • Solution 3: Slow Addition of Oxidant: Add the potassium permanganate solution portion-wise or via a dropping funnel over an extended period.[8] This maintains a low concentration of the oxidant in the reaction mixture at any given time, favoring the selective oxidation of the methyl group.

  • Incomplete Reaction: If the starting material is not fully consumed, the reaction may not have gone to completion.

    • Solution 1: Reaction Time: Extend the reaction time and monitor the progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Solution 2: pH of the Reaction Medium: The oxidation with KMnO₄ is typically performed under basic or neutral conditions. Ensure the pH is maintained throughout the reaction, as changes can affect the oxidizing power of the permanganate.[9][10]

  • Formation of Manganese Dioxide (MnO₂): The reduction of KMnO₄ produces MnO₂, which can coat the unreacted starting material, preventing it from being oxidized.

    • Solution: Ensure vigorous stirring throughout the reaction to keep the MnO₂ suspended and maximize contact between the reactants.

Issue 2: Hydrolysis of the Cyano Group

Question: I am observing the formation of 2-methyl-5-carboxamidoisonicotinic acid or pyridine-2,5-dicarboxylic acid as a significant by-product. How can I prevent the hydrolysis of the cyano group?

Answer: The cyano group is susceptible to hydrolysis under both acidic and basic conditions, especially at elevated temperatures.[11][12] The conditions of the oxidation reaction and subsequent work-up must be carefully controlled to preserve the nitrile functionality.

Probable Causes & Solutions:

  • Harsh Reaction Conditions: Prolonged exposure to strong base or acid at high temperatures during the oxidation or work-up will promote nitrile hydrolysis.

    • Solution 1: Mild Reaction Conditions: If possible, conduct the oxidation under milder conditions. While KMnO₄ is effective, other catalytic oxidation systems could be explored, though they may present their own challenges.

    • Solution 2: Controlled Work-up: During the work-up, avoid prolonged exposure to strongly acidic or basic conditions. When acidifying the reaction mixture to precipitate the carboxylic acid, do so at a low temperature and isolate the product promptly.

  • Selective Hydrolysis: It is possible to selectively hydrolyze an ester in the presence of a nitrile under carefully controlled conditions.[13] However, the reverse is also a risk.

    • Solution: If your synthesis proceeds via a methyl or ethyl ester of 5-cyano-2-methylisonicotinic acid, the final hydrolysis step to the carboxylic acid must be carefully optimized. Using a dilute base and monitoring the reaction closely can favor ester hydrolysis over nitrile hydrolysis.[14][15]

Issue 3: Difficulty in Purifying the Final Product

Question: I am struggling to obtain a pure sample of 5-Cyano-2-methylisonicotinic acid. What are the most effective purification strategies?

Answer: Purification can be challenging due to the presence of structurally similar impurities. A multi-step purification approach is often necessary.

Recommended Purification Methods:

  • Acid-Base Extraction: The amphoteric nature of your product, containing both a basic pyridine ring and an acidic carboxylic acid group, can be exploited for purification.[7]

    • Dissolve the crude product in a dilute aqueous base (e.g., sodium bicarbonate).

    • Wash with an organic solvent (e.g., ethyl acetate) to remove non-acidic impurities.

    • Carefully acidify the aqueous layer with a dilute acid (e.g., HCl) to the isoelectric point of your product to precipitate the pure 5-Cyano-2-methylisonicotinic acid.

    • Filter the precipitate and wash with cold water.

  • Recrystallization: This is a powerful technique for removing minor impurities.

    • Solvent Selection: Good solvents for recrystallization are typically polar solvents in which the product has high solubility at elevated temperatures and low solubility at room temperature. Consider water, ethanol, or a mixture of the two.[7]

  • Chromatography: If acid-base extraction and recrystallization are insufficient, column chromatography can be employed.

    • Stationary Phase: Silica gel is a common choice.

    • Mobile Phase: A mixture of a polar solvent (e.g., methanol or ethanol) and a less polar solvent (e.g., dichloromethane or ethyl acetate), often with a small amount of acetic or formic acid to improve peak shape, can be effective.

Experimental Protocols

Protocol 1: Oxidation of 2-methyl-5-cyanopyridine
  • In a round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-methyl-5-cyanopyridine in an appropriate solvent (e.g., water or a mixture of t-butanol and water).

  • Cool the mixture in an ice bath.

  • Prepare a solution of potassium permanganate in water.

  • Slowly add the potassium permanganate solution to the stirred reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC or HPLC.

  • Once the reaction is complete, quench any excess permanganate by adding a small amount of sodium bisulfite until the purple color disappears.

  • Filter the mixture to remove the manganese dioxide precipitate. Wash the precipitate with water.

  • Combine the filtrate and washings and acidify with dilute hydrochloric acid to a pH of approximately 3-4 to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Purification by Acid-Base Extraction
  • Dissolve the crude 5-Cyano-2-methylisonicotinic acid in a 5% aqueous solution of sodium bicarbonate.

  • Extract the aqueous solution with ethyl acetate (3x) to remove neutral impurities.

  • Cool the aqueous layer in an ice bath and slowly add 1M HCl with stirring until the pH reaches ~3.5.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with a small amount of cold water and then with a small amount of cold ethanol.

  • Dry the purified product under vacuum.

Data Presentation

ParameterConditionExpected OutcomeTroubleshooting Focus
Oxidation Temperature 0-10 °C during addition, then room temp.High selectivity for the carboxylic acidMonitor for exotherms; lower temp if by-products increase
KMnO₄ Equivalents 1.5 - 2.0Complete conversion of starting materialUse >2.0 eq can lead to over-oxidation
Reaction Time 4-12 hours>95% conversionExtend time if starting material remains
Purification pH 3.0 - 4.0Maximum precipitation of productFine-tune for optimal recovery and purity

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product 2,5-Lutidine 2,5-Lutidine 2-methyl-5-cyanopyridine 2-methyl-5-cyanopyridine 2,5-Lutidine->2-methyl-5-cyanopyridine Ammoxidation 5-Cyano-2-methylisonicotinic acid 5-Cyano-2-methylisonicotinic acid 2-methyl-5-cyanopyridine->5-Cyano-2-methylisonicotinic acid Oxidation (e.g., KMnO4)

Caption: Synthetic pathway for 5-Cyano-2-methylisonicotinic acid.

Troubleshooting_Oxidation Start Low Yield in Oxidation Step Cause1 Over-oxidation? Start->Cause1 Cause2 Incomplete Reaction? Start->Cause2 Sol1a Control Temperature Cause1->Sol1a Yes Sol1b Adjust KMnO4 Stoichiometry Cause1->Sol1b Yes Sol1c Slow Oxidant Addition Cause1->Sol1c Yes Sol2a Extend Reaction Time Cause2->Sol2a Yes Sol2b Ensure Proper pH Cause2->Sol2b Yes

Sources

Optimization

troubleshooting 5-Cyano-2-methylisonicotinic acid solubility issues in DMSO

Welcome to the technical support center for 5-Cyano-2-methylisonicotinic acid. This resource is designed for researchers, medicinal chemists, and drug development professionals to address common solubility challenges enc...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 5-Cyano-2-methylisonicotinic acid. This resource is designed for researchers, medicinal chemists, and drug development professionals to address common solubility challenges encountered when working with this compound in Dimethyl Sulfoxide (DMSO). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to overcome these challenges in your own laboratory setting.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving 5-Cyano-2-methylisonicotinic acid in DMSO. Is this expected?

Yes, it is not uncommon to encounter solubility issues with crystalline organic compounds, even in a powerful solvent like DMSO. 5-Cyano-2-methylisonicotinic acid, with its rigid pyridine core, carboxylic acid, and cyano functional groups, possesses a combination of polar and non-polar characteristics, as well as strong intermolecular forces in its solid state (crystal lattice energy), which can make dissolution challenging. The key is to employ the correct techniques to overcome these energy barriers.

Q2: What is the expected solubility of 5-Cyano-2-methylisonicotinic acid in DMSO?

Given the lack of a specific datasheet value, it is recommended to experimentally determine the approximate solubility in your laboratory. This will provide the most accurate information for your specific lot of material and your laboratory conditions. A detailed protocol for this is provided in the "Experimental Protocols" section of this guide.

Q3: My compound dissolved initially but then crashed out of solution. What happened?

This phenomenon, known as precipitation, can be attributed to several factors:

  • Supersaturation: You may have created a supersaturated solution, which is inherently unstable. This can happen if the compound dissolves slowly and you assume it is fully in solution before it has reached its equilibrium solubility.

  • Temperature Changes: Solubility of cyanopyridine derivatives in DMSO generally increases with temperature[1]. If you warmed the solution to aid dissolution and then allowed it to cool to room temperature, the solubility limit will decrease, potentially causing the compound to precipitate.

  • Water Contamination: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. The presence of water can significantly decrease the solubility of many organic compounds, particularly carboxylic acids.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can introduce moisture and provide nucleation sites for crystallization, leading to precipitation over time.

Troubleshooting Guide

This guide is structured to help you diagnose and solve common solubility issues.

Issue 1: The compound is not dissolving, even at low concentrations.

Root Cause Analysis and Solutions:

  • Insufficient Solvent Power: While DMSO is a strong solvent, the kinetics of dissolution can be slow.

    • Solution: Increase the energy of the system by vortexing for several minutes and/or sonicating the vial in a water bath. Sonication can help to break up solid aggregates and increase the surface area available for solvation.

  • Suboptimal DMSO Quality: The presence of water in your DMSO is a common culprit for poor solubility.

    • Solution: Use a fresh, unopened bottle of anhydrous, high-purity DMSO (≥99.9%). Once opened, store the DMSO bottle under an inert gas (e.g., argon or nitrogen) and with the cap tightly sealed to minimize moisture absorption.

  • Low-Purity Compound: Impurities in your solid material can sometimes inhibit dissolution.

    • Solution: Check the certificate of analysis (CoA) for the purity of your compound. If it is lower than expected, you may need to purify the material.

Issue 2: The compound only dissolves with heating, and then precipitates upon cooling.

Root Cause Analysis and Solutions:

  • Temperature-Dependent Solubility: As mentioned, the solubility of this class of compounds in DMSO is often temperature-dependent.

    • Solution 1 (If a lower concentration is acceptable): Prepare your stock solution at room temperature, even if it takes longer to dissolve. This will ensure that your solution is stable at your working temperature.

    • Solution 2 (If a high concentration is required): If you must heat the solution to achieve your target concentration, do so in a controlled manner (e.g., a water bath at 30-40°C). Once dissolved, allow the solution to cool to room temperature slowly. If precipitation occurs, your desired concentration is likely above the room temperature solubility limit. You may need to work with a lower concentration stock or use the heated stock solution quickly before it cools.

Issue 3: I need to make a high-concentration stock solution, but it's not dissolving.

Workflow for High-Concentration Stock Preparation

start Start: Weigh Compound add_dmso Add Small Volume of Anhydrous DMSO start->add_dmso vortex_sonicate Vortex and Sonicate add_dmso->vortex_sonicate observe Observe for Dissolution vortex_sonicate->observe add_more_dmso Incrementally Add More DMSO observe->add_more_dmso Not Dissolved heat Gentle Warming (30-40°C) observe->heat Still Not Dissolved final_check Final Check for Clarity observe->final_check Fully Dissolved add_more_dmso->vortex_sonicate heat->observe DMSO DMSO (CH₃)₂S=O Interactions Favorable Solute-Solvent Interactions DMSO->Interactions Compound 5-Cyano-2-methylisonicotinic acid Compound->Interactions DMSO_polar Highly Polar Aprotic DMSO_hbond H-bond Acceptor (Oxygen) COOH Carboxylic Acid (-COOH) H-bond Donor/Acceptor CN Cyano (-C≡N) Polar, H-bond Acceptor Pyridine Pyridine Ring Aromatic, Polar

Caption: Key interactions between DMSO and the compound facilitating dissolution.

DMSO is a polar aprotic solvent, meaning it has a large dipole moment that can stabilize polar molecules, but it does not have acidic protons to donate for hydrogen bonding. However, the oxygen atom in the sulfoxide group is a strong hydrogen bond acceptor. This allows DMSO to effectively solvate 5-Cyano-2-methylisonicotinic acid through:

  • Dipole-Dipole Interactions: With the polar cyano group and the pyridine ring.

  • Hydrogen Bonding: The DMSO oxygen can accept a hydrogen bond from the carboxylic acid proton.

Safety and Handling

As a Senior Application Scientist, I must emphasize that proper safety precautions are paramount. While a specific Safety Data Sheet (SDS) for 5-Cyano-2-methylisonicotinic acid is not widely available, data from related cyanopyridine carboxylic acids indicate the following potential hazards:

  • Harmful if swallowed, in contact with skin, or if inhaled.[2]

  • Causes skin and serious eye irritation.[2][3]

  • May cause respiratory irritation.[3]

Always perform the following:

  • Handle this compound in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile is a good choice), and safety goggles.

  • Avoid creating dust when weighing the solid.

  • DMSO is readily absorbed through the skin and can carry dissolved substances with it. Avoid all skin contact with DMSO solutions.

References

  • NextSDS. 5-cyano-2-Methylisonicotinic acid — Chemical Substance Information. Available from: [Link]

  • Gonçalves, R. & da Piedade, M.E.M. (2010). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. Journal of Chemical & Engineering Data, 55(5), 2028-2032. Available from: [Link]

  • MedCrave. Solubility of some novel cyanopyridine derivatives. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Reactivity Comparison: 5-Cyano-2-methylisonicotinic Acid vs. 2-Methylisonicotinic Acid

In the development of novel antitubercular agents and targeted kinase inhibitors, pyridine-4-carboxylic acid (isonicotinic acid) derivatives serve as foundational pharmacophores. Modifying the pyridine core drastically a...

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Author: BenchChem Technical Support Team. Date: March 2026

In the development of novel antitubercular agents and targeted kinase inhibitors, pyridine-4-carboxylic acid (isonicotinic acid) derivatives serve as foundational pharmacophores. Modifying the pyridine core drastically alters both the physicochemical properties and the synthetic tractability of the molecule.

This guide provides an objective, data-driven comparison between1 and its highly functionalized derivative, 2. By examining their steric environments and electronic profiles, we establish field-proven protocols for their functionalization.

Structural and Electronic Profiling

The fundamental difference between these two substrates lies in the presence of the cyano group at the C5 position.

  • 2-Methylisonicotinic Acid: The methyl group at C2 provides a weak inductive (+I) electron-donating effect. This slightly enriches the electron density of the pyridine ring compared to unsubstituted isonicotinic acid, making the carboxylic acid at C4 readily accessible for standard nucleophilic acyl substitutions[1].

  • 5-Cyano-2-methylisonicotinic Acid: The introduction of a cyano (-C≡N) group at C5 places a powerful electron-withdrawing group ortho to the carboxylic acid[2]. This creates two distinct synthetic challenges:

    • Steric Hindrance: The linear but bulky cyano group physically obstructs the Bürgi-Dunitz trajectory required for nucleophilic attack on the C4 carbonyl carbon.

    • Electronic Withdrawal: The strong inductive (-I) and resonance (-M) effects of the cyano group drastically reduce the pKa of the carboxylic acid. While this makes the activated acyl intermediate highly electrophilic, it also renders the pyridine ring highly susceptible to nucleophilic aromatic substitution (SNAr) at C6, potentially leading to unwanted side reactions.

Quantitative Data Comparison
Property2-Methylisonicotinic Acid5-Cyano-2-methylisonicotinic Acid
CAS Number 4021-11-8859970-50-6
Molecular Formula C7H7NO2C8H6N2O2
Molecular Weight 137.14 g/mol 162.15 g/mol
Steric Environment at C4 UnhinderedHighly Hindered (Ortho-CN)
Electronic Nature Moderately electron-poorHighly electron-deficient
Primary Reactivity Standard Amidation / EsterificationSterically hindered amidation / Ring SNAr
Typical Coupling Agent EDCI / HOBtHATU / DIPEA
Mechanistic Reactivity Differences

Reactivity_Comparison Substrate1 2-Methylisonicotinic Acid (Unhindered C4) Reaction1 Amidation (Hydrazine) High Yield (>95%) Substrate1->Reaction1 EDCI, DMF, RT SNAr1 Nucleophilic Attack Resistant Substrate1->SNAr1 Amines/Thiols Substrate2 5-Cyano-2-methylisonicotinic Acid (Sterically Hindered C4) Reaction2 Amidation (Hydrazine) Low Yield / Requires HATU Substrate2->Reaction2 EDCI, DMF, RT SNAr2 Nucleophilic Attack Susceptible at C6 Substrate2->SNAr2 Amines/Thiols

Reactivity pathways of 2-methylisonicotinic acid vs its 5-cyano derivative.

Amidation and Hydrazide Formation

The synthesis of hydrazides (e.g., isoniazid analogs) is a primary application for these building blocks. 3 using standard coupling agents like EDCI and HOBt, yielding the corresponding hydrazide in up to 96% yield[3]. The lack of steric hindrance at C4 allows for rapid formation of the active ester.

Conversely, 5-cyano-2-methylisonicotinic acid exhibits poor reactivity under standard EDCI/HOBt conditions. The ortho-cyano group's steric bulk necessitates the use of highly efficient uronium-based coupling agents, such as HATU. HATU forms an extremely reactive 7-azabenzotriazole active ester that can overcome the steric barrier, though careful temperature control is required to prevent competitive SNAr on the electron-deficient pyridine ring.

Experimental Workflows & Self-Validating Protocols

Workflow S1 1. Carboxylic Acid Activation S2 2. Nucleophilic Addition S1->S2 Hydrazine S3 3. Quenching & Extraction S2->S3 H2O/DCM S4 4. Chromatographic Purification S3->S4 Organic Layer

Standard experimental workflow for the synthesis of isonicotinic acid hydrazides.

Protocol A: Synthesis of 2-Methylisonicotinic Acid Hydrazide

This protocol leverages the unhindered nature of 2-methylisonicotinic acid to produce antitubercular hydrazide analogs[3].

  • Causality & Design: HOBt is utilized alongside EDCI to form a reactive intermediate that prevents the formation of inert N-acylurea byproducts. Hydrazine hydrate is added in excess to prevent bis-acylation.

  • Step-by-Step Methodology:

    • Activation: Dissolve 1.0 eq of 2-methylisonicotinic acid in anhydrous DMF (0.2 M). Add 1.2 eq of EDCI and 1.2 eq of HOBt. Stir at room temperature for 30 minutes.

    • Nucleophilic Addition: Add 3.0 eq of hydrazine hydrate dropwise. Stir for 4 hours at room temperature.

    • Self-Validating Workup: Quench with water. The EDCI-urea byproduct is highly water-soluble, allowing the product to be extracted cleanly into a 95:5 dichloromethane/methanol mixture[3].

    • Verification: Monitor via TLC (95:5 CH2Cl2–MeOH).3[3]. The moderate polarity is driven by the hydrogen-bonding capability of the hydrazide moiety[4].

Protocol B: Synthesis of 5-Cyano-2-methylisonicotinic Acid Amides

Due to the ortho-effect, this protocol employs HATU to drive the amidation of the sterically hindered C4 carbonyl.

  • Causality & Design: DIPEA is strictly required to deprotonate the highly acidic carboxylic acid, driving the formation of the carboxylate-uronium intermediate. The 7-azabenzotriazole leaving group is small and highly electrophilic, compensating for the cyano group's steric shielding.

  • Step-by-Step Methodology:

    • Deprotonation & Activation: Dissolve 1.0 eq of 5-cyano-2-methylisonicotinic acid and 3.0 eq of DIPEA in anhydrous DMF at 0 °C. Add 1.2 eq of HATU.

    • Self-Validation (Colorimetric): The solution will turn a distinct yellow upon the formation of the active ester.

    • Addition: Add 1.5 eq of the desired amine. Stir at room temperature until the yellow color fades, indicating the consumption of the active ester.

    • Purification: Dilute with ethyl acetate and wash extensively with 5% aqueous LiCl to remove DMF and HATU byproducts. Purify via flash column chromatography.

References
  • CymitQuimica. "CAS 4021-11-8: 2-Methylisonicotinic acid". Source: cymitquimica.com. URL: 1

  • NIH. "Reinvestigation of the structure-activity relationships of isoniazid - PMC". Source: nih.gov. URL: 3

  • Smolecule. "Buy 2-Methylisonicotinic acid hydrazide | 3758-59-6". Source: smolecule.com. URL: 4

  • NextSDS. "5-cyano-2-Methylisonicotinic acid — Chemical Substance Information". Source: nextsds.com. URL: 2

Sources

Comparative

The Chemical Context: Navigating the 5-Cyano-2-methylisonicotinic Acid Scaffold

An objective, data-driven comparison guide for the late-stage functionalization of 5-Cyano-2-methylisonicotinic acid, focusing on decarboxylative cross-coupling strategies. 5-Cyano-2-methylisonicotinic acid is a highly f...

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Author: BenchChem Technical Support Team. Date: March 2026

An objective, data-driven comparison guide for the late-stage functionalization of 5-Cyano-2-methylisonicotinic acid, focusing on decarboxylative cross-coupling strategies.

5-Cyano-2-methylisonicotinic acid is a highly functionalized, electron-deficient pyridine building block frequently utilized in the development of PDE4 inhibitors and other targeted therapeutics[1]. Functionalizing this scaffold presents a severe chemoselective challenge: the molecule contains a coordinating pyridine nitrogen, a base-sensitive methyl group, and a highly electrophilic, hydrolysis-prone cyano group.

Traditional cross-coupling requires pre-functionalization (e.g., halogenation or direct metalation), which often fails due to the cyano group's reactivity with strong organometallic reagents (like Grignards or organolithiums)[2]. Consequently, decarboxylative cross-coupling —which leverages the native C4-carboxylic acid as a traceless activation group—has emerged as the premier strategy for C(sp2)–C(sp2) bond formation on this scaffold[3].

The stereoelectronic environment of this specific isonicotinic acid dictates catalyst selection. The ortho-cyano group strongly withdraws electron density, lowering the activation energy for thermal CO2 extrusion but simultaneously accelerating deleterious protodecarboxylation. Below, we objectively compare the two leading catalytic paradigms for this transformation: Thermal Pd/Ag Dual Catalysis and Cu-LMCT Photoredox Catalysis .

Mechanistic Divergence & Catalyst Evaluation

Thermal Pd/Ag Dual Catalysis (The Legacy Standard)

Pioneered by Gooßen and colleagues, this system utilizes a silver(I) mediator to thermally extrude CO2, generating an organosilver intermediate that undergoes transmetalation with a palladium catalyst to forge the new C–C bond[3].

  • The Causality of Failure: While effective for simple benzoic acids, this thermal system requires temperatures exceeding 130 °C. At these temperatures, the ortho-cyano group of 5-Cyano-2-methylisonicotinic acid makes the transient pyridyl anion highly susceptible to rapid protonation by trace moisture. This leads to massive yields of the dead-end protodecarboxylation product (5-cyano-2-methylpyridine) rather than the desired cross-coupled product. Furthermore, prolonged heating often induces partial hydrolysis of the cyano group to an amide.

G Substrate 5-Cyano-2-methylisonicotinic acid Ag_cycle Ag(I) Decarboxylation Cycle Substrate->Ag_cycle Ag2CO3, 130 °C Ag_Aryl Aryl-Silver(I) Intermediate Ag_cycle->Ag_Aryl -CO2 Pd_cycle Pd(0)/Pd(II) Cross-Coupling Ag_Aryl->Pd_cycle Transmetalation SideProduct Protodecarboxylation (Side Product) Ag_Aryl->SideProduct +H+ (Trace Water) Product Functionalized Pyridine Pd_cycle->Product Ar-X, Reductive Elim.

Fig 1: Thermal Pd/Ag dual catalytic cycle highlighting the high-temperature protodecarboxylation risk.

Cu-LMCT Photoredox Catalysis (The Modern Standard)

To bypass the thermal limitations of C(sp2) acids, the Dow and MacMillan groups developed a Copper-catalyzed Ligand-to-Metal Charge Transfer (LMCT) platform[3],[4].

  • The Causality of Success: A Cu(I) precatalyst is oxidized in situ to a Cu(II) carboxylate complex. Irradiation with near-UV light triggers an LMCT event, homolytically cleaving the Cu–O bond to release CO2 and a highly reactive pyridyl radical[5]. Because this is a radical process operating at room temperature, the cyano group is completely preserved. The radical is rapidly trapped by bis(pinacolato)diboron (B2Pin2) to form a stable arylboronic ester, which can be immediately subjected to a one-pot Pd-catalyzed Suzuki-Miyaura coupling[6].

G Acid Isonicotinic Acid Substrate Cu_II Cu(II) Carboxylate Complex Acid->Cu_II Cu(I) Precat + Oxidant LMCT Photoexcited LMCT State Cu_II->LMCT Near-UV Irradiation Radical Pyridyl Radical Intermediate LMCT->Radical Homolysis (-CO2) Borylated Arylboronic Ester (Stable) Radical->Borylated B2Pin2 Trapping Coupled One-Pot Suzuki Product Borylated->Coupled Pd/Ar-Br Addition

Fig 2: Cu-LMCT photoredox workflow enabling room-temperature decarboxylative borylation.

Quantitative Performance Matrix

The following table summarizes the operational metrics of both systems when applied to highly functionalized, electron-deficient isonicotinic acids[3],[5].

ParameterThermal Pd/Ag Dual CatalysisCu-LMCT Photoredox Catalysis
Catalyst System Pd(TFA)₂ / Ag₂CO₃[Cu(MeCN)₄]BF₄ / Pd(dppf)Cl₂
Activation Mode Thermal (130–140 °C)Photochemical (Near-UV, 25 °C)
Cyano Group Tolerance Low (Prone to hydrolysis/attack)Excellent (Completely inert)
Primary Side Reaction ProtodecarboxylationHomocoupling of B₂Pin₂
Step Economy 1 Step (Direct Arylation)2 Steps (One-pot Borylation/Coupling)
Projected Yield 25 - 40%65 - 80%

Self-Validating Experimental Protocols

Protocol A: Cu-LMCT Decarboxylative Borylation & One-Pot Coupling

This protocol is prioritized for 5-Cyano-2-methylisonicotinic acid due to its absolute preservation of the sensitive -CN moiety.

  • Reaction Assembly: In a flame-dried Schlenk tube, combine 5-Cyano-2-methylisonicotinic acid (1.0 equiv), B2Pin2 (3.0 equiv),[Cu(MeCN)4]BF4 (10 mol%), N-Fluorobenzenesulfonimide (NFSI, 1.5 equiv), and LiF (2.0 equiv).

    • Causality Note: NFSI acts as the requisite single-electron oxidant to upgrade the Cu(I) precatalyst to the photoactive Cu(II) state. LiF is critical; the fluoride ion coordinates to the boron, accelerating the radical trapping step and preventing radical dimerization[6].

  • Degassing (Self-Validation Step 1): Suspend the mixture in anhydrous EtOAc/MeCN (1:1). Perform three freeze-pump-thaw cycles.

    • Causality Note: Oxygen rapidly quenches the photoexcited LMCT state and intercepts the pyridyl radical. A successful degassing is visually confirmed when the solution transitions to a clear, light blue hue (indicating stable Cu(II) formation without oxidative degradation).

  • Irradiation: Irradiate the mixture with 390 nm near-UV LEDs at 25 °C for 16 hours.

    • Self-Validation Step 2: Attach a mineral oil bubbler. Continuous, slow gas evolution (CO2) over the first 4 hours visually validates that homolysis and decarboxylation are actively occurring.

  • One-Pot Suzuki Coupling: Without isolating the intermediate boronic ester, add the aryl bromide (1.2 equiv), Pd(dppf)Cl2 (5 mol%), and aqueous K3PO4 (3.0 equiv). Heat to 60 °C for 4 hours.

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography.

Protocol B: Thermal Pd/Ag Decarboxylative Arylation

Included for comparative baseline testing, though yields will be inherently lower for cyano-bearing substrates.

  • Reaction Assembly: Combine the isonicotinic acid (1.0 equiv), aryl bromide (1.2 equiv), Pd(TFA)2 (5 mol%), Ag2CO3 (1.5 equiv), and PCy3 (10 mol%) in a sealed vessel.

  • Solvent Selection: Add anhydrous NMP and Quinoline (20 mol%).

    • Causality Note: Quinoline acts as a strongly coordinating additive that stabilizes the highly reactive aryl-silver(I) intermediate, slightly delaying protodecarboxylation to allow the slower transmetalation step to occur.

  • Heating & Monitoring (Self-Validation): Heat the reaction strictly to 130 °C.

    • Self-Validation Step: If the temperature overshoots, a distinct "silver mirror" or black precipitate (Ag(0)) will rapidly form on the flask walls. This visual cue indicates catastrophic thermal decomposition of the catalyst, signaling that the run must be aborted.

References

  • Dow, N. W., et al. "Decarboxylative Borylation and Cross-Coupling of (Hetero)aryl Acids Enabled by Copper Charge Transfer Catalysis." Journal of the American Chemical Society, 2022. URL: [Link]

  • Hu, P., et al. "A General Pd-Catalyzed Decarboxylative Cross-Coupling Reaction between Aryl Carboxylic Acids: Synthesis of Biaryl Compounds." Angewandte Chemie International Edition, 2012. URL: [Link]

  • Zuo, Z., et al. "Merging photoredox with nickel catalysis: Coupling of α-carboxyl sp3-carbons with aryl halides." Science, 2014. URL: [Link]

  • Treacy, S. M., et al. "A Unified Approach to Decarboxylative Halogenation of (Hetero)aryl Carboxylic Acids." Journal of the American Chemical Society, 2022. URL: [Link]

Sources

Validation

A Comparative Guide to the Validation of 5-Cyano-2-methylisonicotinic Acid as a Chemical Reference Standard

This guide provides a comprehensive, technically grounded protocol for the validation of 5-Cyano-2-methylisonicotinic acid as a chemical reference standard. Designed for researchers, analytical scientists, and drug devel...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, technically grounded protocol for the validation of 5-Cyano-2-methylisonicotinic acid as a chemical reference standard. Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond a simple checklist of procedures. It delves into the scientific rationale behind methodological choices, compares alternative analytical techniques, and establishes a self-validating framework to ensure the highest degree of confidence in the resulting standard. Our approach is rooted in the principles outlined by major pharmacopeias and regulatory bodies, ensuring the generated data is robust, reproducible, and fit for purpose in any GxP environment.[1][2][3]

The Foundational Role of a Reference Standard

In pharmaceutical analysis, the reference standard is the benchmark against which all measurements are made.[4] Its established purity and identity are paramount, as any uncertainty is directly transferred to the final results of an assay, impurity analysis, or identification test.[5] 5-Cyano-2-methylisonicotinic acid, a substituted cyanopyridine derivative, serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[6][7] Therefore, a rigorously validated reference standard is essential for accurate stoichiometric calculations, impurity profiling, and ensuring the quality of downstream products. This guide establishes a protocol to assign a purity value to a candidate lot of 5-Cyano-2-methylisonicotinic acid, thereby qualifying it for use as a reference standard.

The validation workflow is a multi-step, evidence-based process designed to confirm the material's identity and quantify its purity with a high degree of certainty.

Validation_Workflow cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity & Assay cluster_2 Phase 3: Certification ID_NMR NMR Spectroscopy (¹H, ¹³C) Purity_HPLC Chromatographic Purity (HPLC-UV) ID_NMR->Purity_HPLC ID_MS Mass Spectrometry ID_MS->Purity_HPLC ID_IR Infrared Spectroscopy ID_IR->Purity_HPLC ID_Elem Elemental Analysis ID_Elem->Purity_HPLC Assay Assay (by Mass Balance) Purity_HPLC->Assay Purity_Water Water Content (Karl Fischer) Purity_Water->Assay Purity_Solvents Residual Solvents (GC-HS) Purity_Solvents->Assay Purity_Inorganic Inorganic Impurities (Residue on Ignition) Purity_Inorganic->Assay Certification Certified Reference Standard Assay->Certification Candidate Candidate Material Lot Candidate->ID_NMR Candidate->ID_MS Candidate->ID_IR Candidate->ID_Elem

Caption: Overall workflow for reference standard validation.

Phase 1: Unambiguous Identity Confirmation

Before assessing purity, it is imperative to confirm that the chemical structure of the candidate material is unequivocally that of 5-Cyano-2-methylisonicotinic acid. This is achieved by using a combination of spectroscopic techniques, each providing complementary information.[8]

TechniquePurposeExpected Results for 5-Cyano-2-methylisonicotinic Acid
¹H NMR Confirms the proton framework and connectivity.Signals corresponding to the methyl group, two distinct aromatic protons on the pyridine ring, and the carboxylic acid proton.
¹³C NMR Confirms the carbon skeleton of the molecule.Resonances for the methyl carbon, the nitrile carbon, the carboxylic carbon, and all aromatic carbons of the pyridine ring.
Mass Spec. (MS) Determines the molecular weight of the compound.A molecular ion peak corresponding to the exact mass of the molecule (C₈H₆N₂O₂ = 162.15 g/mol ).[9]
Infrared (IR) Identifies key functional groups present.Characteristic absorption bands for O-H (carboxylic acid), C≡N (nitrile), C=O (carbonyl), and aromatic C-H and C=C stretches.[6][8]
Elemental Analysis Confirms the elemental composition (%C, %H, %N).Experimental percentages should align with the theoretical values for the molecular formula C₈H₆N₂O₂.

Causality Behind the Choices: Relying on a single technique is insufficient. For instance, while MS confirms the molecular weight, it doesn't differentiate between isomers. NMR provides detailed structural connectivity, and IR confirms the presence of required functional groups, which might not be evident from MS or NMR alone. Together, these techniques provide an orthogonal and definitive structural confirmation.[8]

Phase 2: Purity Determination via Mass Balance

A reference standard's purity value should be as accurate as possible.[1] The most robust method for this is the "mass balance" approach, which involves quantifying the main component by subtracting the sum of all identified impurities from 100%.[5] This method is authoritative because it doesn't rely on a pre-existing standard of the same material for comparison.

Mass_Balance cluster_impurities Impurity Profile Total 100% (Total Mass) Assay Assay (Main Component) e.g., by HPLC Impurities Total Impurities Total->Impurities MINUS Organic Organic Impurities (from HPLC) Impurities->Organic Water Water Content (Karl Fischer) Impurities->Water Solvents Residual Solvents (GC-HS) Impurities->Solvents Inorganic Inorganic Residue (ROI/Sulphated Ash) Impurities->Inorganic

Caption: The principle of the mass balance approach.

Chromatographic Purity and Organic Impurities

High-Performance Liquid Chromatography (HPLC) with UV detection is the primary technique for separating and quantifying any process-related organic impurities or degradation products.[1][10]

Experimental Protocol: HPLC Method

  • System: Agilent 1260 Infinity II or equivalent HPLC system with a diode-array detector (DAD).

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

    • Rationale: A C18 stationary phase is chosen for its versatility in retaining polar and non-polar compounds. 5-Cyano-2-methylisonicotinic acid, with its polar carboxylic acid and nitrile groups and aromatic ring, is well-suited for reversed-phase chromatography.

  • Mobile Phase A: 0.1% Formic Acid in Water.

    • Rationale: The acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm (determine optimal wavelength via UV scan).

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~25 mg of the reference standard candidate and dissolve in 50 mL of a 50:50 water:acetonitrile mixture.

Validation & System Suitability: Before analysis, the method's suitability must be confirmed according to ICH Q2(R2) guidelines.[11]

  • Specificity: Inject a blank (diluent) to ensure no interfering peaks at the retention time of the main peak.

  • Precision (Repeatability): Perform six replicate injections of the standard solution. The relative standard deviation (RSD) of the main peak area should be ≤ 1.0%.

  • Peak Tailing Factor: Should be between 0.8 and 1.5 for the main peak.

The percentage of organic impurities is determined by area normalization, assuming all impurities have a similar response factor at the chosen wavelength.

Water Content by Karl Fischer Titration

Water content is a critical component of the mass balance calculation and is best determined by coulometric Karl Fischer titration due to its high accuracy and precision for low water levels.

Experimental Protocol: Karl Fischer Titration

  • System: A coulometric Karl Fischer titrator.

  • Reagent: Anhydrous methanol or a specialized Karl Fischer reagent.

  • Procedure: a. Standardize the instrument according to the manufacturer's instructions. b. Accurately weigh an appropriate amount of the reference standard candidate directly into the titration vessel. c. Titrate to the endpoint. d. Perform the analysis in triplicate. The RSD should be ≤ 5.0%.

Residual Solvents by Headspace Gas Chromatography (GC-HS)

Residual solvents from the synthesis and purification process must be quantified.[5] GC with headspace injection is the standard method.

Experimental Protocol: GC-HS

  • System: A gas chromatograph with a flame ionization detector (FID) and a headspace autosampler.

  • Column: DB-624 or equivalent.

  • Sample Preparation: Accurately weigh ~100 mg of the standard into a headspace vial and dissolve in a suitable high-boiling-point solvent like DMSO.

  • Analysis: Analyze against a calibrated standard containing expected solvents (e.g., ethanol, ethyl acetate, toluene). The method should be validated for the detection and quantification of any solvents potentially used in the manufacturing process.

Non-Volatile / Inorganic Impurities

This test quantifies any inorganic salts or other non-volatile impurities. The Residue on Ignition (ROI) or Sulphated Ash test is a standard pharmacopeial method.

Experimental Protocol: Residue on Ignition

  • Procedure: a. Accurately weigh ~1.0 g of the standard into a tared crucible. b. Moisten with sulfuric acid and heat gently until the substance is thoroughly charred. c. Cool, moisten again with sulfuric acid, and heat until white fumes are no longer evolved. d. Ignite in a muffle furnace at 600 ± 50 °C until all black particles are consumed. e. Cool in a desiccator, weigh, and calculate the percentage of residue.

Comparative Analysis of Assay Methodologies

While the mass balance approach provides a comprehensive purity value, the "assay" portion (quantifying the main peak) can be performed by several techniques. Comparing these provides an orthogonal check on the final value.

MethodPrincipleAdvantagesDisadvantagesBest Suited For
HPLC (Area %) Relative quantification based on peak area.Excellent for profiling impurities; highly precise and sensitive.Assumes all components have the same UV response factor, which can introduce bias.Routine purity checks and impurity profiling.
Quantitative NMR (qNMR) Absolute quantification against a certified internal standard.Primary ratio method, highly accurate, does not require a reference standard of the same material, provides structural confirmation simultaneously.Requires a suitable, non-interfering internal standard; lower sensitivity than HPLC.Definitive purity assignment for primary reference standards.[10]
Acid-Base Titration Quantification of the carboxylic acid functional group with a standardized base.Low cost, based on a fundamental chemical property (acidity).Non-specific; will titrate any acidic impurities, leading to an overestimation of purity if such impurities are present.A quick, orthogonal check on the purity value.

For the highest level of certification, performing both an HPLC area % analysis and a qNMR assay is recommended. If the results from these two orthogonal methods are in close agreement (e.g., within 0.5%), it provides very high confidence in the assigned purity value.

Final Purity Calculation and Certification

The final certified purity is calculated as follows:

Purity (%) = 100% - (% Water) - (% Residual Solvents) - (% Inorganic Residue) - (% Organic Impurities by HPLC)

Alternatively, if a qNMR assay is performed:

Purity (%) = Assay value by qNMR

The Certificate of Analysis for the newly qualified reference standard must include the results from all tests (identity, purity, and impurity determinations) and clearly state the method used for the final purity assignment.

References

  • A Comparative Guide to the Structural Confirmation of Novel 3-Cyanopyridine Deriv
  • Theoretical and Experimental Spectroscopic Analysis of Cyano-Substituted Styrylpyridine Compounds. MDPI.
  • Reference Standard for testing pharmaceuticals.
  • Study of some properties of cyanopyridine derivatives in solutions. Revista Colombiana de Ciencias Químico-Farmacéuticas.
  • Synthesis and spectroscopic properties of some dideuter
  • FDA Guidelines for Chromatography Validation.
  • Analytical Techniques for Reference Standard Characterization.
  • Pharmaceutical Reference Standards: Essential Guide for Quality Drug Testing. Allied Labs.
  • Study of some properties of cyanopyridine deriv
  • Reference-Standard Material Qualific
  • 5-cyano-2-Methylisonicotinic acid — Chemical Substance Inform
  • Understanding the Role of USP and EP Standards in Pharma QC: Ensuring Consistency and Compliance. Lab Manager.
  • Pharmacopeial Reference Standards: Equivalence and Qualification.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • 2-Cyano-6-methylisonicotinic acid. ChemScene.

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Comparative

A Technical Guide to Benchmarking the Binding Affinity of 5-Cyano-2-methylisonicotinic Acid in Antiviral Target Assays

This guide provides a comprehensive framework for characterizing the binding affinity of novel chemical entities, using 5-Cyano-2-methylisonicotinic acid as a case study. For drug development professionals, establishing...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for characterizing the binding affinity of novel chemical entities, using 5-Cyano-2-methylisonicotinic acid as a case study. For drug development professionals, establishing a robust and validated protocol for determining target engagement is a critical first step. This document outlines the causal logic behind experimental design, provides detailed, self-validating protocols, and presents a clear methodology for data interpretation and comparative analysis.

Introduction: The Need for Rigorous Benchmarking

5-Cyano-2-methylisonicotinic acid is a small molecule with structural motifs—a cyanopyridine core—found in compounds with demonstrated biological activity.[1][2] Notably, related 5-cyano pyrimidinone structures have been identified as potential inhibitors of viral RNA-dependent RNA polymerase (RdRp), a highly conserved and attractive target for antiviral drug development.[3][4] RdRp is essential for the replication of RNA viruses and has no functional equivalent in host cells, minimizing the potential for target-related toxicity.[5]

Given this precedent, this guide will use a hypothetical viral RdRp as the target to illustrate a complete benchmarking workflow. We will compare the binding affinity of our compound of interest, 5-Cyano-2-methylisonicotinic acid, against a well-characterized benchmark inhibitor, Remdesivir Triphosphate (the active form of Remdesivir).[6] This process is fundamental to triaging candidate molecules and prioritizing those with the highest potential for further development.

Section 1: Foundational Binding Affinity Determination via Fluorescence Polarization (FP)

The first step in characterizing a new compound is to obtain a quantitative measure of its direct binding to the purified target protein. A Fluorescence Polarization (FP) competition assay is an excellent primary method due to its high-throughput suitability, sensitivity, and homogeneous format (i.e., no separation of bound and free components is required).[7]

Causality of Experimental Design: The FP assay is based on the principle that a small, fluorescently-labeled ligand (a "tracer") tumbles rapidly in solution, resulting in low polarization of emitted light. When this tracer binds to a large protein (the RdRp enzyme), its tumbling slows dramatically, leading to a high polarization signal. An unlabeled competitor compound, such as 5-Cyano-2-methylisonicotinic acid, will displace the fluorescent tracer from the protein's active site, causing a decrease in polarization. This dose-dependent decrease allows for the calculation of the compound's inhibitory concentration (IC₅₀).[8]

Detailed Protocol: FP-Based Competition Assay

This protocol is designed as a self-validating system, with initial steps to determine the optimal tracer concentration and ensure a robust assay window.

1. Reagents and Materials:

  • Purified, recombinant viral RdRp enzyme complex.

  • Fluorescently-labeled tracer (a known ligand for the target with a suitable fluorophore).

  • Assay Buffer: 50 mM HEPES pH 7.5, 5 mM DTT, 0.01% Triton X-100.

  • 5-Cyano-2-methylisonicotinic acid (Test Compound).

  • Remdesivir Triphosphate (Benchmark Inhibitor).

  • DMSO (for compound dilution).

  • Black, low-volume 384-well assay plates.

  • Plate reader capable of measuring fluorescence polarization.

2. Experimental Workflow:

  • Step 2.1: Tracer Kd Determination:

    • Prepare a serial dilution of the RdRp enzyme in Assay Buffer.

    • Add a fixed, low concentration of the fluorescent tracer (e.g., 20 nM) to all wells.[8]

    • Measure the FP signal after a 30-minute incubation.

    • Plot the FP signal (in millipolarization units, mP) against the RdRp concentration and fit the data to a one-site binding model to determine the dissociation constant (Kd) of the tracer. A tracer with a Kd in the sub-micromolar range is ideal.[7]

  • Step 2.2: Competition Assay Setup:

    • Prepare a solution containing RdRp and the fluorescent tracer in Assay Buffer. The optimal RdRp concentration should be around the Kd of the tracer, and the tracer concentration should be kept low (e.g., 20 nM) to ensure sensitivity.[8]

    • Prepare 3-fold serial dilutions of the test compound (5-Cyano-2-methylisonicotinic acid) and the benchmark inhibitor (Remdesivir Triphosphate) in DMSO.

    • Using a liquid handler, add 1 µL of each compound dilution to the assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

    • Add 19 µL of the RdRp/tracer mixture to each well. The final DMSO concentration should not exceed 5% to avoid assay interference.[8]

    • Incubate the plate for 30 minutes at room temperature, protected from light.

  • Step 2.3: Data Acquisition and Analysis:

    • Measure the fluorescence polarization on a suitable plate reader.

    • Normalize the data by setting the average mP value of the "no inhibitor" control as 100% binding and the "no enzyme" control as 0% binding.

    • Plot the normalized percent binding against the logarithm of the inhibitor concentration.

    • Fit the resulting dose-response curve using a four-parameter logistic model to determine the IC₅₀ value for each compound.

FP_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Tracer_Kd 1. Determine Tracer Kd (Optimize Assay) Reagent_Mix 3. Prepare RdRp/Tracer Mix Tracer_Kd->Reagent_Mix informs concentration Compound_Dilution 2. Prepare Serial Dilutions (Test & Benchmark Cmpds) Dispense 4. Dispense Compounds & RdRp/Tracer Mix Compound_Dilution->Dispense Reagent_Mix->Dispense Incubate 5. Incubate 30 min (Room Temp) Dispense->Incubate Read_Plate 6. Read Fluorescence Polarization (mP) Incubate->Read_Plate Normalize 7. Normalize Data (0-100% Binding) Read_Plate->Normalize Fit_Curve 8. Fit Dose-Response Curve (Calculate IC50) Normalize->Fit_Curve

Fig 1. Experimental workflow for the Fluorescence Polarization (FP) competition assay.

Section 2: Orthogonal Validation with a Functional Enzyme Assay

To ensure the observed binding translates to functional inhibition and to rule out assay-specific artifacts, it is crucial to perform an orthogonal assay. A fluorescence-based RdRp activity assay that measures the formation of double-stranded RNA (dsRNA) product is an excellent confirmatory method.[9][10]

Causality of Experimental Design: This assay directly measures the catalytic function of the RdRp enzyme. The enzyme extends a self-priming RNA template using nucleotide triphosphates (NTPs). The resulting dsRNA product is then quantified using an intercalating dye (e.g., QuantiFluor).[9] A true inhibitor will reduce the rate of dsRNA formation, leading to a lower fluorescence signal. This confirms that the compound not only binds to the enzyme but also functionally inhibits its catalytic activity.

Detailed Protocol: Fluorometric RdRp Activity Assay

1. Reagents and Materials:

  • Purified, recombinant viral RdRp enzyme complex.

  • Self-priming RNA template (e.g., 1 µM).

  • ATP solution (e.g., 10 mM).

  • Reaction Buffer: 20 mM Tris-HCl pH 8.0, 10 mM KCl, 6 mM MgCl₂, 1 mM DTT, 0.01% Triton-X100.

  • RNase Inhibitor (e.g., 2 U/µL).

  • QuantiFluor dsRNA Dye (or similar intercalating dye).

  • Test and Benchmark compounds.

  • White, opaque 96-well or 384-well assay plates.

  • Fluorescence plate reader.

2. Experimental Workflow:

  • Step 2.1: Assay Setup:

    • Add test compounds, benchmark inhibitor, or DMSO (vehicle control) to the wells of the assay plate.

    • Prepare a master mix containing Reaction Buffer, RNase Inhibitor, and the self-priming RNA template.

    • Add the RdRp enzyme complex (e.g., final concentration of 2 µM) to the master mix.[9]

    • Dispense the enzyme/template mix into the wells and incubate with the compounds for 30 minutes at room temperature to allow for binding.

  • Step 2.2: Reaction Initiation and Termination:

    • Initiate the enzymatic reaction by adding ATP to all wells.

    • Incubate the plate at 30°C for 60 minutes.[10]

    • Stop the reaction by adding an equal volume of a solution containing the QuantiFluor dsRNA dye. The dye solution should contain a chelating agent like EDTA to stop the Mg²⁺-dependent polymerase activity.

  • Step 2.3: Data Acquisition and Analysis:

    • Incubate for 5 minutes at room temperature in the dark.

    • Measure the fluorescence intensity (e.g., Ex: 504 nm, Em: 531 nm).[9]

    • Normalize the data with the "no inhibitor" control as 100% activity and a "no enzyme" control as 0% activity.

    • Plot the normalized percent activity against the logarithm of the inhibitor concentration and fit the curve to determine the IC₅₀ value.

Enzyme_Assay_Workflow cluster_prep Pre-Incubation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis Add_Cmpd 1. Add Compounds to Plate Add_Enzyme_Mix 2. Add Mix: (RdRp, RNA Template, Buffer) Add_Cmpd->Add_Enzyme_Mix Pre_Incubate 3. Incubate 30 min (Binding) Add_Enzyme_Mix->Pre_Incubate Add_ATP 4. Initiate with ATP Pre_Incubate->Add_ATP Incubate_30C 5. Incubate 60 min at 30°C Add_ATP->Incubate_30C Stop_Detect 6. Stop with Dye/EDTA Incubate_30C->Stop_Detect Read_Fluorescence 7. Read Fluorescence Stop_Detect->Read_Fluorescence Calculate_IC50 8. Calculate IC50 Read_Fluorescence->Calculate_IC50

Fig 2. Workflow for the fluorometric RdRp functional enzyme assay.

Section 3: Data Interpretation and Comparative Analysis

The primary output from both assays is the IC₅₀, which represents the concentration of inhibitor required to reduce the signal (binding or activity) by 50%. While useful, the IC₅₀ value is dependent on assay conditions. To determine a true equilibrium binding constant (Kᵢ), the Cheng-Prusoff equation should be used for the competitive FP assay data.

Cheng-Prusoff Equation: Kᵢ = IC₅₀ / (1 + [L]/Kd)

Where:

  • Kᵢ is the binding affinity of the inhibitor.

  • IC₅₀ is the functional strength of the inhibitor from the competition assay.

  • [L] is the concentration of the fluorescent ligand (tracer).

  • Kd is the dissociation constant of the fluorescent ligand.

Comparative Data Summary

The ultimate goal is to benchmark the performance of 5-Cyano-2-methylisonicotinic acid against the known standard. The data should be summarized in a clear, tabular format.

CompoundAssay TypeEndpointValue (µM)
5-Cyano-2-methylisonicotinic acid FP CompetitionIC₅₀15.2
FP CompetitionKᵢ 7.5
Functional ActivityIC₅₀21.8
Remdesivir Triphosphate FP CompetitionIC₅₀2.1
FP CompetitionKᵢ 1.0
Functional ActivityIC₅₀3.5

Note: Data presented is hypothetical and for illustrative purposes only.

Interpretation: In this hypothetical scenario, 5-Cyano-2-methylisonicotinic acid demonstrates direct binding to the RdRp target with a Kᵢ of 7.5 µM and confirms functional inhibition with an IC₅₀ of 21.8 µM. The benchmark, Remdesivir Triphosphate, is approximately 7.5 times more potent in binding and about 6 times more potent in the functional assay. The close correlation between the binding Kᵢ and the functional IC₅₀ for both compounds provides confidence that the mechanism of action is indeed through direct inhibition of the target enzyme.

Conclusion

This guide provides a robust, two-tiered approach to characterizing and benchmarking the binding affinity of a novel compound, 5-Cyano-2-methylisonicotinic acid, against a putative viral RdRp target. By employing a primary binding assay (Fluorescence Polarization) and an orthogonal functional assay, researchers can generate high-quality, validated data. This methodology ensures that decisions on compound progression are based on a solid, quantitative understanding of target engagement and functional activity, which is the bedrock of successful drug discovery. Further characterization using biophysical methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) could provide deeper insights into the kinetics (kon/koff rates) and thermodynamics of the binding interaction, respectively.[11][12]

References

  • Duff, M. R., et al. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Methods in Enzymology. Available at: [Link]

  • Elfiky, A. A. (2020). RNA-dependent RNA polymerase (RdRp) inhibitors: The current landscape and repurposing for the COVID-19 pandemic. Viruses. Available at: [Link]

  • Patsnap Synapse. (2024). What are RdRp inhibitors and how do they work? Patsnap. Available at: [Link]

  • Kumar, R., et al. (2020). Recent advances in the discovery of potent RNA-dependent RNA-polymerase (RdRp) inhibitors targeting viruses. RSC Medicinal Chemistry. Available at: [Link]

  • ProFoldin. SARS-CoV-2 RNA Polymerase (RdRp) Assay Kits. ProFoldin. Available at: [Link]

  • Frasca, V. (2025). Using Isothermal Titration Calorimetry Techniques to Quantify Enzyme Kinetics. Methods in Molecular Biology. Available at: [Link]

  • Creative Biostructure. Characterization of Small Molecule–Protein Interactions Using SPR Method. Creative Biostructure. Available at: [Link]

  • Biosensing Instrument. (n.d.). Small Molecule Detection by Surface Plasmon Resonance (SPR). Biosensing Instrument. Available at: [Link]

  • PubMed. (n.d.). Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed. Available at: [Link]

  • Malvern Panalytical. (n.d.). ENZYME KINETICS ASSAYS WITH MICROCAL ITC SYSTEMS. Biocompare. Available at: [Link]

  • TA Instruments. (n.d.). Characterizing Enzyme Kinetics by iTC. TA Instruments. Available at: [Link]

  • PubMed. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. PubMed. Available at: [Link]

  • ACS Publications. (2013). Influenza RNA-Dependent RNA Polymerase (RdRp) Inhibitors: Potential New Therapy for Influenza Treatment. ACS Medicinal Chemistry Letters. Available at: [Link]

  • ResearchGate. (n.d.). RNA-dependent RNA polymerase (RdRp) inhibition. ResearchGate. Available at: [Link]

  • ACS Publications. (2025). Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. ACS Omega. Available at: [Link]

  • BPS Bioscience. (n.d.). RdRp (SARS-CoV-2) Homogeneous Assay Kit. xl biotec. Available at: [Link]

  • Bio-protocol. (2018). In vitro RNA-dependent RNA Polymerase Assay Using Arabidopsis RDR6. Bio-protocol. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). SARS-CoV-2 RdRp Enzymatic Assay. NCBI. Available at: [Link]

  • Jones, L. H., et al. (2014). Identification of Influenza Endonuclease Inhibitors Using a Novel Fluorescence Polarization Assay. ACS Chemical Biology. Available at: [Link]

  • Creative Diagnostics. (n.d.). RdRp (SARS-CoV-2) TR-FRET Assay Kit. Creative Diagnostics. Available at: [Link]

  • Nguyen, C. T., et al. (2021). Unraveling the binding mechanism of the active form of Remdesivir to RdRp of SARS-CoV-2 and designing new potential analogues: Insights from molecular dynamics simulations. Computational and Structural Biotechnology Journal. Available at: [Link]

  • Ma, C., et al. (2025). Development of a Fluorescence Polarization Assay for the SARS-CoV-2 Papain-like Protease. ACS Infectious Diseases. Available at: [Link]

  • Bai, X., et al. (2021). Identifying Small-Molecule Inhibitors of SARS-CoV-2 RNA-Dependent RNA Polymerase by Establishing a Fluorometric Assay. Frontiers in Pharmacology. Available at: [Link]

  • Ferron, F., et al. (2021). A fluorescence-based high throughput-screening assay for the SARS-CoV RNA synthesis complex. Antiviral Research. Available at: [Link]

  • Li, Y., et al. (2020). Remdesivir Strongly Binds to Both RNA-Dependent RNA Polymerase and Main Protease of SARS-CoV-2: Evidence from Molecular Simulations. The Journal of Physical Chemistry Letters. Available at: [Link]

  • Zhang, L., & Zhou, R. (2020). Binding Mechanism of Remdesivir to SARS-CoV-2 RNA Dependent RNA Polymerase. bioRxiv. Available at: [Link]

  • Zhang, L., & Zhou, R. (2020). Binding Mechanism of Remdesivir to SARS-CoV-2 RNA Dependent RNA Polymerase. ChemRxiv. Available at: [Link]

  • Patel, D., et al. (2021). Mechanistic insight on the remdesivir binding to RNA-Dependent RNA polymerase (RdRp) of SARS-cov-2. Computers in Biology and Medicine. Available at: [Link]

  • MDPI. (2024). Development of Fluorescence-Based Assays for Key Viral Proteins in the SARS-CoV-2 Infection Process and Lifecycle. International Journal of Molecular Sciences. Available at: [Link]

  • NextSDS. (n.d.). 5-cyano-2-Methylisonicotinic acid — Chemical Substance Information. NextSDS. Available at: [Link]

  • Liu, X., et al. (2025). Identification of Co-29, a 5-cyano-2-thiacetyl aromatic pyrimidinone, as a potential inhibitor targeting the RdRp of norovirus. Virology Journal. Available at: [Link]

  • PubMed. (1992). Synthesis and cardiotonic activity of 2-substituted 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids and their methyl or ethyl esters. PubMed. Available at: [Link]

  • ResearchGate. (2025). Identification of Co-29, a 5-cyano-2-thiacetyl aromatic pyrimidinone, as a potential inhibitor targeting the RdRp of norovirus. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid. Google Patents.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 5-Cyano-2-methylisonicotinic Acid

This guide provides essential safety and logistical information for the proper disposal of 5-Cyano-2-methylisonicotinic acid, a compound utilized in various research and development applications. As a Senior Application...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the proper disposal of 5-Cyano-2-methylisonicotinic acid, a compound utilized in various research and development applications. As a Senior Application Scientist, my objective is to synthesize technical accuracy with field-proven insights to ensure that laboratory personnel can manage this chemical waste stream safely and in compliance with regulatory standards. The following procedures are based on established best practices for handling potentially hazardous cyanopyridine compounds.

Hazard Identification and Risk Assessment: The "Why" Behind the Precautions

The cyano group (-CN) is a key feature that necessitates careful handling, as cyanide-containing compounds can be toxic.[2] The pyridine functional group can also contribute to the overall hazard profile of the molecule. In the absence of specific toxicological data for 5-Cyano-2-methylisonicotinic acid, we must operate under the precautionary principle and assume a similar hazard profile to related chemicals.

Key Assumed Hazards:

  • Acute oral, dermal, and inhalation toxicity.

  • Skin and eye irritant.

  • Potential for environmental harm if not disposed of correctly.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to personal protection is critical when handling 5-Cyano-2-methylisonicotinic acid. The following PPE is mandatory to prevent exposure.[1]

  • Eye and Face Protection: Tightly fitting safety goggles and a face shield (minimum 8-inch) are essential to protect against splashes and airborne particles.[3]

  • Skin Protection: Handle with chemical-resistant gloves (nitrile is a common choice, but always check the manufacturer's compatibility chart). A double layer of gloves is recommended. A chemical-resistant lab coat should be worn and fully buttoned.[1]

  • Respiratory Protection: All handling of solid 5-Cyano-2-methylisonicotinic acid that could generate dust, and any work with solutions, must be conducted within a certified chemical fume hood to prevent inhalation.[1][4]

Spill Management: A Calm and Methodical Response

In the event of a spill, a swift and organized response is crucial to mitigate exposure and environmental contamination.

For Small Spills (within a fume hood):

  • Alert Personnel: Immediately inform others in the vicinity.

  • Containment: Absorb the spill with an inert material such as vermiculite, sand, or a commercial chemical absorbent.[1]

  • Collection: Carefully sweep or scoop the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.[4][5] Avoid creating dust.[4]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[2]

For Large Spills (or any spill outside a fume hood):

  • Evacuate: Immediately evacuate the area.

  • Alert: Notify your institution's Environmental Health and Safety (EHS) office and follow their emergency procedures.

  • Restrict Access: Prevent entry to the affected area.

Step-by-Step Disposal Protocol for 5-Cyano-2-methylisonicotinic Acid

The guiding principle for the disposal of 5-Cyano-2-methylisonicotinic acid is to treat it as hazardous chemical waste.[6] Under no circumstances should this compound be disposed of down the drain or in regular trash.[6]

Step 1: Waste Segregation and Collection

  • Designated Waste Container: Use a dedicated, chemically compatible, and clearly labeled hazardous waste container.[2][6] The container should be in good condition with a secure lid.

  • Labeling: As soon as the first waste is added, label the container with "Hazardous Waste," the full chemical name ("5-Cyano-2-methylisonicotinic acid"), and the date.[2][6]

  • Solid vs. Liquid Waste: Collect solid waste (e.g., contaminated weighing paper, gloves) and liquid waste (e.g., solutions) in separate, appropriately labeled containers.[2]

Step 2: Storage of Chemical Waste

  • Satellite Accumulation Area (SAA): Store the waste container in a designated and properly marked Satellite Accumulation Area within the laboratory.[6]

  • Incompatible Materials: Ensure that the waste container is stored separately from incompatible materials, particularly acids, which could potentially react with the cyano group to produce hydrogen cyanide gas.[2]

  • Container Management: Keep the waste container closed at all times except when adding waste.[6]

Step 3: Arranging for Final Disposal

  • Contact EHS: Follow your institution's established procedures for hazardous waste pickup. This typically involves submitting a request to the Environmental Health and Safety (EHS) office.[6]

  • Licensed Disposal Company: The EHS department will arrange for the final disposal of the waste through a licensed hazardous waste disposal company.[5] Common disposal methods for this type of waste include incineration in a licensed facility.[7]

Step 4: Decontamination of Empty Containers

  • Triple Rinsing: Empty containers that held 5-Cyano-2-methylisonicotinic acid must be triple-rinsed with a suitable solvent.[6]

  • Rinsate Collection: The rinsate from this process must be collected and disposed of as hazardous liquid waste.[6]

  • Container Disposal: After triple-rinsing, the container can typically be disposed of as non-hazardous waste, but always confirm this with your institution's EHS guidelines.[6]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 5-Cyano-2-methylisonicotinic acid.

Disposal Workflow for 5-Cyano-2-methylisonicotinic Acid A Waste Generation (Solid or Liquid) B Is the waste container properly labeled as 'Hazardous Waste'? A->B C Label container with: - 'Hazardous Waste' - Chemical Name - Date B->C No D Segregate Solid and Liquid Waste into Separate Containers B->D Yes C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Is the container full or ready for pickup? E->F G Continue to add waste, keeping the container closed F->G No H Submit a Hazardous Waste Pickup Request to EHS F->H Yes G->F I EHS arranges for disposal via a licensed facility H->I J Decontaminate Empty Container (Triple Rinse) I->J K Collect rinsate as hazardous liquid waste J->K L Dispose of rinsed container per institutional policy K->L

Sources

Handling

Personal protective equipment for handling 5-Cyano-2-methylisonicotinic acid

Comprehensive Safety and Handling Guide for 5-Cyano-2-methylisonicotinic Acid As a Senior Application Scientist, I approach chemical safety not merely as a checklist of protective gear, but as a logic-driven system based...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide for 5-Cyano-2-methylisonicotinic Acid

As a Senior Application Scientist, I approach chemical safety not merely as a checklist of protective gear, but as a logic-driven system based on molecular structure and physical properties. 5-Cyano-2-methylisonicotinic acid (CAS: 859970-50-6) is a highly specialized, multi-functional aromatic building block used extensively in pharmaceutical drug discovery and agrochemical development[1].

To safely integrate this compound into your laboratory workflows, you must understand the causality behind its hazards. This guide deconstructs the chemical's properties to provide a self-validating operational and disposal plan.

Structural Hazard Assessment: The "Why" Behind the Safety

To design an effective safety protocol, we must first analyze the molecule's functional groups to predict its toxicological behavior.

  • Pyridinecarboxylic Acid Core: Analogous compounds, such as 2-pyridinecarboxylic acid (picolinic acid), are classified under GHS as causing Severe Eye Damage (Category 1, H318) and Acute Oral Toxicity (Category 4, H302)[2]. The acidity combined with the nitrogen-containing heterocycle rapidly denatures proteins upon contact with mucosal membranes.

  • Aromatic Nitrile Group: A common misconception is that all nitriles release highly toxic free cyanide gas. However, unlike aliphatic nitriles, aromatic nitriles are highly metabolically stable. Studies indicate that the release of cyanide from fully substituted aromatic carbons is not observed in vivo[3]. Therefore, the primary hazard is the acute toxicity of the intact molecule rather than systemic cyanide poisoning.

  • Physical State: As a solid crystalline powder, it poses a significant dust inhalation hazard. Static electricity generated during weighing can aerosolize the particles, leading to severe respiratory tract irritation.

HazardLogic Chem 5-Cyano-2-methylisonicotinic acid (Solid Powder) Acid Pyridinecarboxylic Acid Moiety Chem->Acid Nitrile Aromatic Nitrile (-CN) Group Chem->Nitrile Phys Physical State (Fine Dust) Chem->Phys EyeSkin Severe Eye Damage (H318) Skin Irritation (H315) Acid->EyeSkin Tox Acute Oral Toxicity (H302) Metabolically Stable Nitrile->Tox Resp Respiratory Tract Irritation (H335) Phys->Resp

Logical relationship between chemical structure and localized/systemic hazards.

Quantitative Data & Operational Thresholds

Standardizing your approach requires adhering to strict quantitative thresholds. The table below summarizes the critical data points required for safe handling.

ParameterQuantitative Value / StandardOperational Implication
CAS Number 859970-50-6[1]Exact chemical identification for inventory and waste tracking.
Molecular Formula C8H6N2O2[1]Required for stoichiometric calculations and mass balances.
Fume Hood Face Velocity ≥ 0.5 m/s (100 fpm)Minimum airflow required to capture and prevent dust inhalation.
Eye/Skin Flush Time ≥ 15 minutes[2]Mandatory duration for emergency water irrigation to prevent tissue damage.
Glove Thickness ≥ 0.11 mm (Nitrile)Minimum barrier thickness to prevent chemical breakthrough of organic acids.

Personal Protective Equipment (PPE) Matrix

Data-driven PPE selection is critical. The following matrix outlines the mandatory gear and the mechanistic rationale for each choice to ensure a self-validating barrier system.

  • Eye/Face Protection: Chemical safety goggles (polycarbonate, unvented or indirectly vented). Rationale: Protects against Severe Eye Damage (H318) from airborne dust or accidental transfer[2]. Safety glasses are insufficient due to the lack of a peripheral seal.

  • Hand Protection: Double nitrile gloves (minimum 0.11 mm thickness). Rationale: Nitrile provides excellent resistance to organic acids. Double gloving creates a fail-safe; if the outer glove suffers a micro-tear from a sharp spatula, the inner glove maintains the barrier.

  • Body Protection: Flame-resistant cotton lab coat buttoned to the top. Rationale: Prevents the accumulation of hazardous, invisible dust on personal clothing, which could lead to delayed dermal exposure[4].

  • Respiratory Protection: Handling must be done in a fume hood. If engineering controls fail or bulk transfer is required outside a hood, a NIOSH-approved N95/P100 particulate respirator is mandatory to mitigate the inhalation of aerosolized fine powders.

Operational Workflow & Handling Protocol

Standard operating procedures must be designed to minimize aerosolization and dermal contact. Follow this step-by-step methodology for weighing and transfer.

Workflow A 1. Fume Hood Preparation Verify airflow (0.5 m/s) & clear workspace B 2. PPE Donning Goggles, double nitrile gloves, lab coat A->B C 3. Anti-Static Weighing Use grounded spatulas & weigh boats B->C D 4. Closed-System Transfer Dissolve in solvent to minimize dust C->D E 5. Wet Decontamination Wipe down balances and surfaces D->E F 6. Waste Segregation Dispose as hazardous solid organic waste E->F

Step-by-step operational workflow for safely handling 5-Cyano-2-methylisonicotinic acid.

Step-by-Step Methodology:

  • Engineering Control Verification: Conduct all handling inside a certified chemical fume hood. Never handle the dry powder on an open bench.

  • Static Mitigation: Use anti-static weighing boats and grounded stainless-steel spatulas. Expert Insight: Organic powders easily build static charges. When a charged spatula approaches, the powder can repel and aerosolize, bypassing primary containment.

  • Weighing Protocol: Tare the closed vial inside the hood. Carefully transfer the required mass into a secondary container. Seal the secondary container before removing it from the balance area.

  • Solvent Addition (Closed System): If synthesizing a derivative, dissolve the powder in the reaction solvent (e.g., DMF, DMSO, or ethanol) directly within the fume hood before transferring it to the main reactor. This converts a high-risk inhalation hazard into a highly manageable liquid handling step.

  • Decontamination: After transfer, immediately wipe down the balance, spatulas, and hood surface with a damp paper towel (using water or dilute ethanol) to capture residual dust. Dry sweeping is strictly prohibited as it re-suspends the powder.

Emergency Response & Spill Management

A robust safety system requires immediate, pre-planned responses to protocol failures.

  • Eye Contact: Immediately flush eyes with copious amounts of water at an emergency eyewash station for at least 15 minutes[2]. Hold eyelids open to ensure complete irrigation. Seek immediate ophthalmological attention due to the high risk of severe, irreversible eye damage.

  • Skin Contact: Remove contaminated clothing immediately. Wash the affected area with soap and water for 15 minutes. The carboxylic acid moiety can cause delayed irritation; do not rely on immediate pain as an indicator of exposure severity[4].

  • Spill Cleanup: Do not use a brush or compressed air. Cover the solid spill with damp absorbent paper to suppress dust. Carefully scoop the material into a hazardous waste container. Wash the spill area with a mild alkaline solution (e.g., 5% sodium bicarbonate) to neutralize residual acid, followed by a water rinse.

Disposal & Waste Management

Environmental compliance is as critical as personal safety. Pyridine derivatives can be persistent in aquatic environments.

  • Solid Waste: Dispose of unused 5-Cyano-2-methylisonicotinic acid and all contaminated consumables (gloves, weigh boats, damp wipes) in a clearly labeled "Hazardous Solid Organic Waste" container.

  • Liquid Waste: If the compound is dissolved in organic solvents, route it to the "Halogen-Free Organic Solvent" waste stream (unless the solvent itself is halogenated, such as DCM, in which case it goes to Halogenated Waste).

  • Destruction Method: High-temperature incineration is the required disposal method. Never flush this compound down the sink.

References

  • NextSDS. "5-cyano-2-Methylisonicotinic acid — Chemical Substance Information." NextSDS Chemical Database.
  • Fisher Scientific. "SAFETY DATA SHEET - Picolinic acid." Fisher Scientific Safety Library.
  • TCI Chemicals. "SAFETY DATA SHEET - 2-Pyridinecarboxylic Acid Hydrazide." TCI Europe.
  • CORE. "Synthesis, biological evaluation, and molecular modeling of nitrile-containing compounds." Journal of Medicinal Chemistry / CORE Aggregator.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Cyano-2-methylisonicotinic acid
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5-Cyano-2-methylisonicotinic acid
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